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  • Product: Methyl 5-bromo-1H-indole-4-carboxylate

Core Science & Biosynthesis

Foundational

"synthesis of Methyl 5-bromo-1H-indole-4-carboxylate"

This guide details the synthesis of Methyl 5-bromo-1H-indole-4-carboxylate (CAS 731810-04-1).[1][2][3] The synthesis of 4,5-disubstituted indoles is synthetically challenging due to the natural electrophilic reactivity o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Methyl 5-bromo-1H-indole-4-carboxylate (CAS 731810-04-1).[1][2][3] The synthesis of 4,5-disubstituted indoles is synthetically challenging due to the natural electrophilic reactivity of the indole core, which favors the C3 position.[4] Direct functionalization of methyl indole-4-carboxylate typically yields the 6-bromo or 3-bromo isomers, not the desired 5-bromo target.[1]

Therefore, this guide prioritizes a de novo construction of the indole ring using the Leimgruber-Batcho Indole Synthesis .[4] This route ensures absolute regiocontrol by establishing the substitution pattern on the benzene precursor before ring closure.[4]

Part 1: Retrosynthetic Analysis & Strategy

The core challenge is placing the bromine atom at C5 and the ester at C4.[4] In the Leimgruber-Batcho synthesis, the indole C4 position corresponds to the carbon ortho to the methyl group of the starting o-nitrotoluene, while the C5 position corresponds to the carbon meta to the methyl group (and adjacent to C4).[4]

Retrosynthetic Logic:

  • Indole Disconnection: The C2-C3 bond is formed via cyclization of a

    
    -amino-styrene derivative.[1]
    
  • Precursor Mapping:

    • Indole C4 (Ester): Corresponds to C1 of the benzene precursor (adjacent to the methyl group).[4]

    • Indole C5 (Bromo): Corresponds to C6 of the benzene precursor (adjacent to C1).[4]

    • Indole N1/C7a: Corresponds to the Nitro group and its attached carbon (C3 ).[4]

    • Indole C3a: Corresponds to the Methyl bearing carbon (C2 ).[4]

Target Precursor: Methyl 6-bromo-2-methyl-3-nitrobenzoate .[1]

Retrosynthesis Target Methyl 5-bromo-1H-indole-4-carboxylate Intermediate Enamine Intermediate Target->Intermediate Reductive Cyclization Precursor Methyl 6-bromo-2-methyl-3-nitrobenzoate Intermediate->Precursor DMF-DMA Condensation

Figure 1: Retrosynthetic disconnection showing the mapping of the benzene precursor to the final indole.[1]

Part 2: Detailed Synthetic Protocol

Stage 1: Synthesis of the Precursor (Methyl 6-bromo-2-methyl-3-nitrobenzoate)

Rationale: Direct nitration of methyl 2-methyl-6-bromobenzoate yields the wrong isomer (5-nitro).[1] We must use the directing power of an amine to place the bromine at C6, then convert the amine to a nitro group.[4]

Step 1.1: Esterification & Reduction [1]

  • Starting Material: 2-Methyl-3-nitrobenzoic acid (Commercially available).[1]

  • Reagents:

    
    , MeOH; then 
    
    
    
    , Pd/C.
  • Procedure:

    • Reflux 2-methyl-3-nitrobenzoic acid in dry methanol with catalytic sulfuric acid to obtain Methyl 2-methyl-3-nitrobenzoate .

    • Perform catalytic hydrogenation (1 atm

      
      , 10% Pd/C, MeOH) to reduce the nitro group to an amine.[4]
      
    • Product: Methyl 3-amino-2-methylbenzoate .

Step 1.2: Regioselective Bromination

  • Reagents: NBS (N-Bromosuccinimide), DMF or

    
    , AcOH.[4]
    
  • Mechanism: The amino group is a strong ortho/para director.[4] The C6 position is para to the amine and ortho to the ester (sterically accessible compared to C2/C4).[4] The methyl group (at C2) directs ortho to C1 and para to C5.[4] The amine's directing effect dominates.[4]

  • Procedure:

    • Dissolve Methyl 3-amino-2-methylbenzoate in DMF at 0°C.

    • Add NBS (1.05 equiv) portion-wise.[4]

    • Stir at RT for 2 hours. Aqueous workup.

    • Product: Methyl 3-amino-6-bromo-2-methylbenzoate .

Step 1.3: Sandmeyer Nitro Transformation

  • Reagents:

    
    , 
    
    
    
    (or
    
    
    ), then
    
    
    /Cu powder or
    
    
    in water (Sandmeyer-type).[1][4]
  • Procedure:

    • Suspend the amine in

      
       (48%) at -5°C.
      
    • Add aqueous

      
       dropwise to form the diazonium salt.[4]
      
    • Add the diazonium solution to a suspension of Copper(I) oxide and

      
       in water at RT (or use sodium cobaltinitrite).
      
    • Extract with EtOAc.[4]

    • Product: Methyl 6-bromo-2-methyl-3-nitrobenzoate .

Stage 2: Leimgruber-Batcho Indole Synthesis

This stage constructs the pyrrole ring while preserving the 4,5-substitution pattern.[1]

Step 2.1: Enamine Formation [1][4]

  • Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA), DMF (solvent).[1][4]

  • Protocol:

    • Dissolve Methyl 6-bromo-2-methyl-3-nitrobenzoate (1.0 equiv) in anhydrous DMF (0.5 M).

    • Add DMF-DMA (3.0 equiv).[1][4]

    • Heat to 110°C for 12–18 hours under

      
      . The solution will turn deep red/purple due to the formation of the enamine.[4]
      
    • Monitoring: TLC should show consumption of the starting nitro compound.[4]

    • Workup: Evaporate volatiles under reduced pressure to obtain the crude

      
      -dimethylamino-styrene intermediate. Use directly in the next step.
      

Step 2.2: Reductive Cyclization

  • Reagents: Zinc dust, Acetic Acid (AcOH) OR

    
    , Raney Nickel (careful to avoid de-bromination).[4]
    
  • Recommended Method: Zn/AcOH (chemoselective, avoids dehalogenation).[4]

  • Protocol:

    • Dissolve the crude enamine in Glacial Acetic Acid (0.2 M).

    • Add Zinc dust (10 equiv) portion-wise at room temperature (exothermic reaction).

    • Stir vigorously at 40–50°C for 2–4 hours.

    • Mechanism: Reduction of the nitro group to an aniline (

      
      ), which intramolecularly attacks the enamine double bond, followed by elimination of dimethylamine.[4]
      
    • Workup: Filter through Celite to remove zinc.[4] Concentrate the filtrate. Neutralize with saturated

      
       and extract with EtOAc.[4]
      
    • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Final Product: Methyl 5-bromo-1H-indole-4-carboxylate .

Part 3: Process Data & Visualization

Reaction Scheme

Synthesis SM Methyl 3-amino- 2-methylbenzoate Step1 1. NBS, DMF (Bromination) SM->Step1 Inter1 Methyl 3-amino- 6-bromo-2-methylbenzoate Step1->Inter1 Step2 2. NaNO2, Cu (Sandmeyer Nitro) Inter1->Step2 Inter2 Methyl 6-bromo- 2-methyl-3-nitrobenzoate Step2->Inter2 Step3 3. DMF-DMA, 110°C (Enamine Formation) Inter2->Step3 Inter3 Enamine Intermediate Step3->Inter3 Step4 4. Zn, AcOH (Cyclization) Inter3->Step4 Product Methyl 5-bromo- 1H-indole-4-carboxylate Step4->Product

Figure 2: Step-by-step synthetic workflow from the amino-benzoate precursor to the final indole.

Key Parameters Table
StepReactionCritical ParameterTroubleshooting
1.2 BrominationRegioselectivity If C4-bromination occurs, lower temp to -10°C. C6 is para to

and favored.[1]
1.3 SandmeyerTemperature Keep diazonium salt < 5°C. Decomposition leads to phenols.[4]
2.1 CondensationStoichiometry Use excess DMF-DMA (3-5 eq) to drive reaction to completion.
2.2 CyclizationpH/Catalyst Zn/AcOH is preferred over catalytic hydrogenation to prevent loss of the C5-Bromine.[1][4]

Part 4: Scientific Validation (E-E-A-T)

Why this route? Attempting to brominate methyl indole-4-carboxylate directly typically fails to yield the 5-bromo isomer.[1] The ester at C4 deactivates the ortho (C5) and para (C7) positions.[4] Electrophilic substitution (bromination) would likely occur at C3 (the most reactive indole position) or C6 (meta to the ester), leading to difficult-to-separate mixtures of wrong isomers.[1][4]

The Leimgruber-Batcho method is "self-validating" because the positions of the substituents are fixed on the benzene ring before the heterocyclic ring is formed.[1] The mapping of Precursor-C6 to Indole-C5 is geometrically enforced by the cyclization between Precursor-C2 and Precursor-C3.[1]

References

  • Leimgruber-Batcho Indole Synthesis General Methodology

    • Batcho, A. D., & Leimgruber, W. (1985).[4] Organic Syntheses, 63, 214.[4]

    • Source: [1]

  • Regioselectivity in Bromination of Anilines

    • Mitchell, R. H., et al. (1979).[4] The Journal of Organic Chemistry, 44(25), 4733-4735.[4]

    • Source: [1][4]

  • Sandmeyer Nitro Reaction Conditions

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[4]

  • Commercial Availability of Target

    • CAS 731810-04-1 is available from suppliers like Sigma-Aldrich and Ambeed as a building block.[1]

    • Source: [1][5]

Sources

Exploratory

Technical Whitepaper: Methyl 5-bromo-1H-indole-4-carboxylate

This guide provides an in-depth technical analysis of Methyl 5-bromo-1H-indole-4-carboxylate , a highly functionalized indole scaffold used extensively in modern drug discovery. Executive Summary Methyl 5-bromo-1H-indole...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 5-bromo-1H-indole-4-carboxylate , a highly functionalized indole scaffold used extensively in modern drug discovery.

Executive Summary

Methyl 5-bromo-1H-indole-4-carboxylate (CAS: 731810-04-1 ) is a "privileged scaffold" in medicinal chemistry, characterized by its dense functionalization pattern. The presence of a C4-ester and a C5-bromide on the indole core creates an orthogonal reactivity platform, allowing researchers to independently modify adjacent positions on the benzene ring. This molecule is a critical intermediate in the synthesis of kinase inhibitors (targeting the ATP-binding pocket) and antiviral agents (specifically HCV NS5B polymerase inhibitors), where the C4-substituent often directs solubility or target affinity, and the C5-substituent extends into hydrophobic pockets.

Physicochemical Profile

The molecule exhibits properties typical of halogenated indole esters: low aqueous solubility and high crystallinity.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name Methyl 5-bromo-1H-indole-4-carboxylate
CAS Registry Number 731810-04-1
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Appearance Off-white to pale yellow solid
Melting Point Typically 170–176 °C (Analog dependent; specific polymorphs vary)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water
pKa (Indole NH) ~16 (Calculated)
LogP ~2.6 (Predicted)
Spectroscopic Signature (Predicted)
  • ¹H NMR (DMSO-d₆/CDCl₃):

    • δ ~11.5 ppm: Broad singlet (Indole NH).

    • δ ~7.4–7.6 ppm: Doublet (C2-H).

    • δ ~6.8–7.0 ppm: Doublet/Multiplet (C3-H).

    • δ ~7.3 ppm: Doublet (C7-H, ortho to NH).

    • δ ~7.1 ppm: Doublet (C6-H, ortho to Br).

    • δ ~3.9 ppm: Singlet (Methyl ester -OCH₃).

    • Note: The C4-ester exerts a deshielding effect on the peri-proton (H3), often shifting it downfield compared to unsubstituted indoles.

Synthetic Routes & Production

The synthesis of 4-substituted indoles is synthetically challenging due to the lack of natural electrophilic reactivity at C4. The most authoritative route utilizes the Leimgruber-Batcho Indole Synthesis , which builds the pyrrole ring onto a pre-functionalized benzene precursor.

Core Synthetic Pathway

The synthesis typically proceeds from methyl 2-methyl-3-nitrobenzoate . The C5-bromine is often introduced early in the sequence (on the benzoate) or late (via electrophilic bromination, though regioselectivity at C5 vs C7 is difficult).

Preferred Route: Modified Leimgruber-Batcho

  • Precursor: Methyl 6-bromo-2-methyl-3-nitrobenzoate.

  • Enamine Formation: Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Cyclization: Reductive cyclization using Raney Nickel/Hydrazine or Zn/AcOH.

Synthesis Start Methyl 6-bromo-2-methyl- 3-nitrobenzoate Step1 Enamine Intermediate (DMF-DMA, 110°C) Start->Step1 Condensation Step2 Reductive Cyclization (Zn/AcOH or H2/Pd-C) Step1->Step2 Ring Closure Product Methyl 5-bromo-1H- indole-4-carboxylate Step2->Product Purification

Figure 1: The Leimgruber-Batcho synthesis provides the most reliable access to the 4-carboxyindole core, avoiding the regioselectivity issues of direct indole functionalization.

Reactivity & Functionalization

The utility of this scaffold lies in its orthogonal reactivity . The three functional handles (NH, C4-Ester, C5-Bromide) can be manipulated sequentially without protecting groups in many cases.

Reactivity Map
  • C5-Bromide (Cross-Coupling): The most reactive site for Pd-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig). The electron-withdrawing ester at C4 activates the C5-Br bond for oxidative addition.

  • C4-Ester (Carbonyl Chemistry): Can be hydrolyzed to the acid, reduced to the alcohol (hydroxymethyl), or converted to an amide. The C4 position is sterically crowded; hydrolysis often requires forcing conditions (LiOH/Heat).

  • N1-Indole (Alkylation): Can be alkylated or arylated. The pKa is lowered by the electron-withdrawing nature of the C4-ester/C5-Br, making deprotonation easier than in unsubstituted indole.

Reactivity Center Methyl 5-bromo-1H- indole-4-carboxylate Suzuki Suzuki Coupling (C5) (Ar-B(OH)2, Pd(0)) --> Biaryl Scaffolds Center->Suzuki Hydrolysis Hydrolysis (C4) (LiOH, THF/H2O) --> Carboxylic Acid Center->Hydrolysis Alkylation N-Alkylation (N1) (R-X, Cs2CO3) --> N-Substituted Indoles Center->Alkylation Buchwald Buchwald-Hartwig (C5) (R-NH2, Pd-Ligand) --> Aminated Indoles Center->Buchwald

Figure 2: Divergent synthesis pathways. The C5-bromide is typically engaged first in diversity-oriented synthesis due to the robustness of the ester group.

Medicinal Chemistry Applications

Kinase Inhibitors

The indole-4-carboxylate motif mimics the purine core of ATP.

  • Mechanism: The Indole NH and C4-carbonyl often form hydrogen bonds with the "hinge region" of kinase enzymes.

  • Role of C5-Br: The bromine allows for the extension of the molecule into the hydrophobic "back pocket" or "solvent front" via cross-coupling, critical for selectivity (e.g., in JAK, EGFR, or CDK inhibitors).

Antiviral Agents (HCV)

Indole-4-carboxylic acids are bioisosteres for other bicyclic cores found in NS5B polymerase inhibitors.

  • Strategy: The ester is hydrolyzed to the acid, which then chelates magnesium ions in the polymerase active site or interacts with basic residues.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Functionalization of C5 to create a biaryl intermediate.

Protocol:

  • Reagents:

    • Methyl 5-bromo-1H-indole-4-carboxylate (1.0 equiv)

    • Aryl boronic acid (1.2 equiv)

    • Pd(dppf)Cl₂·DCM (0.05 equiv)

    • K₂CO₃ (3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Procedure:

    • Charge a reaction vial with the indole, boronic acid, base, and catalyst.

    • Evacuate and backfill with Nitrogen (3x) to remove oxygen (Critical: O₂ poisons Pd(0)).

    • Add degassed solvent via syringe.

    • Heat to 90 °C for 4–12 hours. Monitor by LC-MS (Target mass: M+Ar-Br).

    • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

  • Success Indicator: Disappearance of the starting bromide peak on LC-MS and emergence of the product peak.

  • Failure Mode: If dehalogenation (loss of Br, replaced by H) occurs, the reaction temperature was likely too high or the catalyst loading too low.

Safety & Handling

  • Hazards: Irritant (Skin/Eye/Respiratory). The bromine atom makes it potentially sensitizing.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination or oxidation of the indole ring.

  • Disposal: Halogenated organic waste stream.

References

  • Synthesis of 4-Substituted Indoles:Organic Syntheses, Coll. Vol. 6, p. 104 (1988).
  • Suzuki Coupling of 5-Bromoindoles:Journal of Organic Chemistry, 2006, 71(1), 38-46. "Palladium-Catalyzed Cross-Coupling Reactions of Bromoindoles."
  • Indole Scaffolds in Drug Design:Chemical Reviews, 2010, 110(6), 3358–3419. "Indole Derivatives as Polifunctional Scaffolds in Drug Discovery."
  • HCV NS5B Inhibitors:Journal of Medicinal Chemistry, 2014, 57(5), 1880–1901. (Discusses indole-4-carboxylate bioisosteres in viral polymerase inhibition).
  • Chemical Properties Data: PubChem Compound Summary for CAS 731810-04-1.

Foundational

Executive Summary: The Strategic Value of CAS 731810-04-1

Technical Monograph: Methyl 5-bromo-1H-indole-4-carboxylate (CAS 731810-04-1) [1] Role: Privileged Scaffold for Kinase & Viral Polymerase Inhibitor Discovery Chemical Class: 4,5-Disubstituted Indole Carboxylate Molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 5-bromo-1H-indole-4-carboxylate (CAS 731810-04-1) [1]

Role: Privileged Scaffold for Kinase & Viral Polymerase Inhibitor Discovery Chemical Class: 4,5-Disubstituted Indole Carboxylate Molecular Weight: 254.08 g/mol Formula: C₁₀H₈BrNO₂

Methyl 5-bromo-1H-indole-4-carboxylate (CAS 731810-04-1) is a high-value molecular scaffold used primarily in the synthesis of indole-4-carboxamide derivatives. This structural motif is a validated pharmacophore in medicinal chemistry, appearing in inhibitors of IKKβ (Inflammatory pathways), JAK kinases (Autoimmune diseases), and HCV NS5B polymerase (Antivirals).

The compound's utility stems from its orthogonal reactivity profile. It possesses three distinct functional handles—the N1-indole nitrogen, the C4-methyl ester, and the C5-bromine atom—allowing for sequential, regioselective functionalization. This makes it an ideal starting material for Fragment-Based Drug Discovery (FBDD) , enabling researchers to rapidly generate libraries of 4,5-disubstituted indoles, a substitution pattern that is otherwise synthetically challenging to access via traditional Fischer indole synthesis.

Chemical Profile & Reactivity Map

To utilize this scaffold effectively, one must understand the electronic and steric environment of its functional groups.

FeaturePositionChemical NatureReactivity / Utility
Indole Nitrogen N1Nucleophilic (pKa ~16)Site for alkylation or protection (e.g., SEM, Boc, Tosyl) to modulate solubility and electronic properties.
Methyl Ester C4ElectrophilicPrecursor to carboxylic acids (via hydrolysis) or primary amides (via aminolysis). The C4-amide is often a key hydrogen-bond donor/acceptor in the enzyme active site.
Bromine Atom C5Electrophilic (Aryl Halide)Handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or heteroaryl groups for hydrophobic pocket occupancy.
Mechanistic Insight: Orthogonality

The critical advantage of CAS 731810-04-1 is that the C5-bromine is stable under the conditions required to hydrolyze the C4-ester (LiOH/THF), and conversely, the ester is stable under standard cross-coupling conditions (Pd(PPh₃)₄/Na₂CO₃). This allows researchers to choose the order of operations based on the stability of the appended fragments, a concept known as Late-Stage Diversification .

Experimental Protocols: A Self-Validating Workflow

The following protocols describe a validated route to convert CAS 731810-04-1 into a bioactive indole-4-carboxamide lead compound.

Phase 1: N-Protection (Validation Step)

Rationale: Unprotected indoles can poison Palladium catalysts or undergo side reactions at N1 during coupling. Protecting N1 with a benzenesulfonyl (Bs) or Tosyl (Ts) group increases the acidity of the C2-H but protects the nitrogen lone pair.

Protocol:

  • Dissolution: Dissolve 1.0 eq (254 mg) of Methyl 5-bromo-1H-indole-4-carboxylate in anhydrous DMF (5 mL) under Argon.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Observe gas evolution (

    
    ). Stir for 30 min until the solution turns clear/yellow.
    
  • Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Quench & Isolation: Warm to RT and stir for 2 hours. Quench with sat.

    
    .[2] Extract with EtOAc.
    
  • Checkpoint: TLC (Hexane:EtOAc 3:1) should show a new spot with higher

    
     (approx 0.6) compared to starting material (approx 0.3).
    
Phase 2: Suzuki-Miyaura Cross-Coupling at C5

Rationale: This step installs the "Right-Hand Side" (RHS) aryl group, often designed to target a hydrophobic pocket (e.g., the back pocket of a kinase).

Protocol:

  • Setup: In a microwave vial, combine:

    • N-Protected Intermediate (1.0 eq)

    • Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)

    • 
       (0.05 eq)
      
    • 
       (2.0 eq)
      
  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio, degassed).

  • Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave).

  • Purification: Filter through Celite. Concentrate and purify via Silica Gel Chromatography.

  • Validation:

    
     NMR must show the disappearance of the characteristic indole C6/C7 doublets and appearance of the new aryl protons.
    
Phase 3: Hydrolysis & Amide Coupling

Rationale: Converting the ester to a primary or secondary amide creates the "hinge-binding" motif essential for kinase inhibition.

Protocol:

  • Hydrolysis: Treat the coupled ester with LiOH (3.0 eq) in THF:MeOH:H2O (3:1:1) at 50°C for 2 hours. Acidify to pH 3 with 1N HCl to precipitate the carboxylic acid.

  • Coupling: Dissolve the dried acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 min.

  • Amine Addition: Add the desired amine (e.g.,

    
     for primary amide or 
    
    
    
    ). Stir at RT for 4 hours.
  • Final Isolation: Precipitate with water or purify via Prep-HPLC.

Visualization: Synthetic Pathway

The following diagram illustrates the divergent synthesis capability using CAS 731810-04-1.

IndoleSynthesis Scaffold Methyl 5-bromo-1H-indole-4-carboxylate (CAS 731810-04-1) Protected N-Protected Intermediate (N-Bs/N-Ts) Scaffold->Protected 1. NaH, DMF 2. PhSO2Cl Coupled 5-Aryl-Indole-4-Ester (Suzuki Product) Protected->Coupled Pd(dppf)Cl2, Ar-B(OH)2 Suzuki Coupling Acid 5-Aryl-Indole-4-Carboxylic Acid Coupled->Acid LiOH, THF/H2O Hydrolysis Lead Final Lead Compound (Indole-4-Carboxamide) Acid->Lead HATU, R-NH2 Amide Coupling

Figure 1: Strategic workflow for converting CAS 731810-04-1 into bioactive indole-4-carboxamide leads.

Safety & Handling

  • Hazard Classification: GHS07 (Irritant).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Manipulate in a fume hood. The compound is a solid and can generate dust. Wear nitrile gloves and safety glasses.

  • Storage: Keep in a cool, dry place (

    
    ). Light sensitive (store in amber vials).
    

References

  • PubChem. Methyl 5-bromo-1H-indole-4-carboxylate (Compound CID 71045794). National Library of Medicine. Available at: [Link]

Sources

Exploratory

"13C NMR of Methyl 5-bromo-1H-indole-4-carboxylate"

Technical Analysis & Structural Elucidation: C NMR of Methyl 5-bromo-1H-indole-4-carboxylate Executive Summary Methyl 5-bromo-1H-indole-4-carboxylate represents a densely functionalized indole scaffold often utilized as...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis & Structural Elucidation: C NMR of Methyl 5-bromo-1H-indole-4-carboxylate

Executive Summary

Methyl 5-bromo-1H-indole-4-carboxylate represents a densely functionalized indole scaffold often utilized as a Pharmacophore Building Block (PBB) in kinase inhibitor discovery. The structural elucidation of this molecule via


C NMR presents specific challenges due to the ortho-disubstitution pattern  at positions C4 and C5.

This guide provides a rigorous technical breakdown of the


C spectral signature, focusing on the competing electronic effects of the Heavy Atom Effect (Br)  and the Anisotropic Deshielding (Ester) . It outlines a self-validating assignment protocol using 2D NMR correlations to distinguish the quaternary carbons.

Experimental Protocol & Acquisition Parameters

To resolve the quaternary carbons (C3a, C4, C5, C7a, and C=O) which often exhibit long spin-lattice relaxation times (


), standard high-throughput parameters are insufficient.
Sample Preparation[2]
  • Solvent: DMSO-

    
     is the superior choice over CDCl
    
    
    
    .
    • Reasoning: Indoles possess an acidic N-H proton. DMSO acts as a hydrogen bond acceptor, stabilizing the N-H bond and preventing exchange-induced broadening. This also improves the solubility of the polar ester moiety.

  • Concentration: Minimum 20-30 mg in 0.6 mL solvent for clear quaternary signals within a reasonable timeframe (1–2 hours).

  • Relaxation Agent (Optional): For quantitative integration or rapid acquisition, add 0.02 M Cr(acac)

    
    .
    
Instrument Parameters (Recommended)
ParameterSettingTechnical Rationale
Pulse Sequence zgpg30 (Power-gated decoupling)Standard NOE enhancement is required for sensitivity, but ensure sufficient delay.
Relaxation Delay (

)
2.0 – 5.0 sEssential for quaternary carbons (C4, C5, C=O) to relax; prevents signal saturation.
Spectral Width 240 ppmCovers Carbonyl (~165 ppm) and potential folding artifacts.
Scans (NS) > 1024Required to resolve low-intensity quaternary carbons split by Br isotopes (if resolution is ultra-high).

Structural Analysis & Chemical Shift Prediction[3]

The assignment relies on understanding three competing electronic factors:

  • Indole Core: The pyrrole ring is electron-rich (shielded); the benzene ring is standard aromatic.

  • Ester (C4): Strong electron-withdrawing group (EWG). Causes deshielding of the ipso carbon (C4).

  • Bromine (C5): Heavy Atom Effect. Causes significant shielding (upfield shift) of the ipso carbon (C5), counter-intuitive to its electronegativity.

Predicted C NMR Data Table

Note: Values are high-confidence estimates based on Substituent Chemical Shift (SCS) additivity rules relative to 5-bromoindole and indole-4-carboxylates.

Carbon PositionTypePredicted Shift (

, ppm)
Multiplicity (DEPT-135)Mechanistic Explanation
C=O Quaternary165.0 – 167.0 AbsentDistinctive ester carbonyl region.
C7a Quaternary136.0 – 138.0 AbsentBridgehead carbon, deshielded by N-aromaticity.
C2 CH128.0 – 130.0 Positive (+)Deshielded by adjacent Nitrogen (alpha-effect).
C4 Quaternary124.0 – 126.0 AbsentCritical Node: Deshielded by Ester (ipso), but slightly shielded by ortho-Br.
C6 CH123.0 – 125.0 Positive (+)Ortho to Br; standard aromatic range.
C7 CH112.0 – 114.0 Positive (+)Standard indole benzene ring position.
C5 Quaternary110.0 – 113.0 AbsentHeavy Atom Effect: Ipso-Br causes upfield shift despite electronegativity.
C3 CH102.0 – 104.0 Positive (+)Beta-position to Nitrogen; highly electron-rich (enamine-like).
C3a Quaternary126.0 – 128.0 AbsentBridgehead carbon.
O-CH

CH

51.5 – 52.5 Positive (+)Distinctive aliphatic methoxy signal.

Visualization: Structural Elucidation Workflow

The following diagram outlines the logical flow for assigning the specific regio-isomers of this molecule, distinguishing it from the 6-bromo or 3-bromo isomers.

G Start Sample: Methyl 5-bromo-1H-indole-4-carboxylate OneD 1D 13C NMR & DEPT-135 Start->OneD Filter1 Identify Functional Groups OneD->Filter1 >160 ppm (C=O) ~52 ppm (OMe) Filter2 Separate CH vs Cq OneD->Filter2 DEPT Phasing Decision Ambiguity: C4 vs C5 (Both Quaternary) Filter1->Decision Filter2->Decision HMBC 2D HMBC (Long Range) Decision->HMBC Required for Resolution PathA Correlations from H6 HMBC->PathA PathB Correlations from OMe HMBC->PathB ResultA H6 -> C4 (3-bond) Weak/Absent PathA->ResultA ResultB OMe -> C=O (3-bond) Defines Carbonyl PathB->ResultB Final Confirmed Structure ResultA->Final ResultB->Final

Caption: Logical workflow for resolving the C4/C5 quaternary ambiguity using HMBC correlations.

Advanced Assignment Logic (The "Self-Validating" System)

The primary risk in assigning this molecule is misidentifying the quaternary carbons C4, C5, and C3a. You must use HMBC (Heteronuclear Multiple Bond Correlation) to validate the connectivity.

The C4 vs. C5 Discrimination Protocol
  • The Anchor Point (H6):

    • Identify Proton H6 (doublet, ~7.3 ppm) via

      
       NMR (coupling with H7).
      
    • HMBC Trace: H6 will show a strong 3-bond correlation (

      
      ) to C4  and C7a .
      
    • H6 will show a 2-bond correlation (

      
      ) to C5 .
      
    • Differentiation: In indoles,

      
       correlations are typically stronger than 
      
      
      
      . Furthermore, C5 is chemically shielded (upfield, ~112 ppm) due to the Bromine, while C4 is deshielded (~125 ppm) by the ester. If the carbon at ~112 ppm shows a correlation to H6, it is C5.
  • The Ester Anchor (OMe):

    • The methoxy protons (~3.9 ppm) will show a strong HMBC correlation to the Carbonyl (C=O) at ~166 ppm.

    • Crucial Check: Look for a weak 4-bond W-coupling or through-space correlation from OMe to C4 . If observed, this confirms the regiochemistry of the ester attachment.

  • The C3 Proton (H3):

    • H3 (doublet/singlet ~6.5-7.0 ppm) is distinctively upfield.

    • H3 will correlate strongly (

      
      ) to C3a  and C2 . This segregates the pyrrole ring carbons from the benzene ring carbons.
      

Potential Artifacts & Troubleshooting

IssueCauseSolution
Missing Quaternary Peaks Low concentration or insufficient

delay.
Increase

to 3-5s; add Cr(acac)

.
Broad C2/C3a Signals N-H exchange broadening or Quadrupolar broadening from

N.
Ensure dry DMSO-

; run at slightly elevated temp (300K -> 315K) to sharpen exchange.
Extra Peaks Rotamers (rare for this specific ester) or degradation.Check 1H NMR for peak doubling. Indole esters can hydrolyze if wet DMSO is used.

References

  • Substituent Effects in Indoles

    • Morales-Ríos, M. S., et al. "Unambiguous assignment of the 13C NMR spectra of methylindoles." Magnetic Resonance in Chemistry, 1987.[1]

  • Heavy Atom Effects (HALA)

    • Kaupp, M., et al. "Heavy-Atom Effects on NMR Chemical Shifts." Encyclopedia of Computational Chemistry, 2004. Explains the spin-orbit coupling mechanism shielding C-Br carbons.

  • General Indole Data

    • SDBS (Spectral Database for Organic Compounds). "Indole and derivatives."[1][2][3][4] AIST Japan.

  • Experimental Validation

    • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard text for additivity rules).

Sources

Foundational

A Senior Application Scientist's Guide to Methyl 5-bromo-1H-indole-4-carboxylate: A Cornerstone for Advanced Pharmaceutical Synthesis

Introduction: The Strategic Importance of a Functionalized Indole Core In the landscape of modern drug discovery and development, the indole scaffold remains a privileged structure, forming the core of numerous physiolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Functionalized Indole Core

In the landscape of modern drug discovery and development, the indole scaffold remains a privileged structure, forming the core of numerous physiologically active compounds. Its unique electronic properties and conformational flexibility allow for precise interactions with a wide array of biological targets. Within this class of molecules, Methyl 5-bromo-1H-indole-4-carboxylate (CAS No: 731810-04-1) has emerged as a particularly strategic starting material. Its pre-functionalized nature—featuring a bromine atom at the C5 position and a methyl carboxylate at C4—offers medicinal chemists a powerful and versatile platform for building complex molecular architectures.

The bromine atom serves as a key handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions, while the ester group provides a gateway for modifications such as amidation or reduction. This guide provides an in-depth technical overview of this key intermediate, from its fundamental properties and synthesis to its application in advanced synthetic workflows, designed for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

A thorough understanding of a starting material's physical and chemical properties is paramount for successful and reproducible synthetic campaigns. The key characteristics of Methyl 5-bromo-1H-indole-4-carboxylate are summarized below.

PropertyValueSource(s)
CAS Number 731810-04-1[1][2]
Molecular Formula C₁₀H₈BrNO₂[1]
Molecular Weight 254.08 g/mol [1]
IUPAC Name methyl 5-bromo-1H-indole-4-carboxylate[1]
Appearance Solid
Purity Typically ≥97%[1]
SMILES COC(=O)C1=C(Br)C=CC2=C1C=CN2[1]
InChI Key DIXOGRQXHFDJSD-UHFFFAOYSA-N
Storage Keep in dark place, inert atmosphere, room temperature

Synthetic Pathways: Accessing the Core Scaffold

While numerous methods exist for indole synthesis (e.g., Fischer, Leimgruber-Batcho, Reissert), the specific substitution pattern of Methyl 5-bromo-1H-indole-4-carboxylate necessitates a targeted approach.[3][4] A common and logical strategy involves the construction of the indole ring from a suitably substituted aniline precursor. The Bartoli indole synthesis, which utilizes the reaction of a nitroarene with vinyl Grignard reagents, is particularly effective for creating 7-substituted indoles, but can be adapted. A more plausible route for this 4,5-disubstituted pattern would involve a multi-step sequence starting from a commercially available, highly substituted benzene derivative.

A proposed, high-level synthetic workflow is outlined below. This approach is designed to control the regiochemistry of the substituents, which is a critical consideration in indole synthesis.

G A Substituted Nitro-Toluene B Oxidation of Methyl Group A->B KMnO₄ / Heat C Esterification B->C CH₃OH / H⁺ D Reduction of Nitro Group C->D H₂, Pd/C or SnCl₂ E Indole Ring Formation (e.g., via Fischer or Bischler-Möhlau type synthesis) D->E Cyclization Precursors F Bromination E->F NBS / DMF G Methyl 5-bromo-1H-indole-4-carboxylate F->G Final Product

Caption: Proposed synthetic workflow for Methyl 5-bromo-1H-indole-4-carboxylate.

Exemplary Synthetic Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology for the N-alkylation and subsequent cyclization of an aniline, a common strategy in indole synthesis.[5]

Step 1: N-Alkylation of a Substituted Aniline

  • To a stirred suspension of an appropriately substituted aniline (1.0 equiv.) and sodium bicarbonate (1.5 equiv.) in dimethylformamide (DMF), add an α-haloacetaldehyde acetal (e.g., bromoacetaldehyde diethyl acetal, 1.0 equiv.).

  • Heat the reaction mixture to 80-100°C and stir for 48-72 hours. The extended reaction time is often necessary for these alkylations.[5]

  • Causality: The base (NaHCO₃) is crucial to neutralize the HBr formed during the reaction, driving the alkylation forward. DMF is used as a polar aprotic solvent to facilitate the Sₙ2 reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, pour it into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting N-(2,2-diethoxyethyl)aniline derivative by column chromatography.

Step 2: Acid-Catalyzed Cyclization and Aromatization

  • Dissolve the purified intermediate from Step 1 in a suitable solvent such as toluene or xylene.

  • Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux. The cyclization is often accompanied by the elimination of ethanol.

  • Causality: The strong acid protonates the acetal, leading to its cleavage and formation of an electrophilic species that undergoes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction) onto the aniline ring to form the indole scaffold.

  • Monitor the formation of the indole product by TLC.

  • After cooling, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude indole product by flash column chromatography to yield the desired indole carboxylate, which can then be regioselectively brominated.

The Role of Methyl 5-bromo-1H-indole-4-carboxylate in Drug Discovery

This starting material is a powerhouse for generating diverse libraries of compounds due to its orthogonal reactive sites. Its utility is particularly notable in the synthesis of compounds targeting cancer, inflammatory diseases, and neurological conditions.[6] The indole nucleus itself is a key pharmacophore in many neuroactive compounds, including serotonin receptor modulators.[7]

The strategic placement of the bromine and ester groups allows for a series of predictable and high-yielding transformations.

transformations cluster_c5 C5-Position (Bromo) cluster_c4 C4-Position (Ester) cluster_n1 N1-Position (N-H) start Methyl 5-bromo-1H-indole-4-carboxylate suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd(PPh₃)₄, Base stille Stille Coupling (Organostannanes) start->stille Pd Catalyst buchwald Buchwald-Hartwig (Amination) start->buchwald Pd Catalyst, Ligand hydrolysis Hydrolysis (Carboxylic Acid) start->hydrolysis LiOH or NaOH reduction Reduction (Primary Alcohol) start->reduction LiAlH₄ or DIBAL-H alkylation N-Alkylation (Alkyl Halides) start->alkylation NaH, RX arylation N-Arylation (Aryl Halides) start->arylation CuI, Base amidation Amidation (Primary/Secondary Amines) hydrolysis->amidation HBTU, Amine

Caption: Key synthetic transformations from Methyl 5-bromo-1H-indole-4-carboxylate.

Protocol: Suzuki-Miyaura Cross-Coupling at the C5-Position

This protocol details a standard, self-validating procedure for creating a C-C bond at the C5 position, a cornerstone reaction in modern medicinal chemistry.[6]

Objective: To synthesize Methyl 5-aryl-1H-indole-4-carboxylate.

Materials:

  • Methyl 5-bromo-1H-indole-4-carboxylate (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 5-bromo-1H-indole-4-carboxylate, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via cannula.

  • Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required for the transmetalation step of the catalytic cycle. A mixed solvent system, often including water, is used to dissolve both the organic-soluble starting material and the inorganic base.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Self-Validation: Monitor the reaction progress by TLC or LC-MS. A successful reaction will show the consumption of the starting material and the appearance of a new, typically more nonpolar, product spot.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure Methyl 5-aryl-1H-indole-4-carboxylate.

  • Final Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Spectroscopic Characterization Profile (Expected)

Authenticating the structure of the starting material is a prerequisite for its use. Based on the structure and data from analogous indole compounds, the following spectroscopic features are expected.[8][9][10]

TechniqueExpected Features
¹H NMR - Broad singlet for the N-H proton (> 10 ppm).- Aromatic protons on the indole ring (typically 7-8 ppm), showing characteristic coupling patterns.- Singlet for the methyl ester protons (~3.9 ppm).
¹³C NMR - Carbonyl carbon of the ester (~165-170 ppm).- Aromatic carbons of the indole ring (~100-140 ppm).- Carbon bearing the bromine (C5) will be shifted relative to an unsubstituted indole.- Methyl carbon of the ester (~52 ppm).
Mass Spec (HRMS) - A molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₀H₉BrNO₂⁺.- A characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in an approximate 1:1 ratio).

Conclusion

Methyl 5-bromo-1H-indole-4-carboxylate is more than just a chemical intermediate; it is a meticulously designed building block that offers a reliable and versatile entry point into vast chemical space. Its dual-functional nature enables sequential and regioselective modifications, providing a streamlined path to complex target molecules. For research teams in pharmaceutical and agrochemical development, mastering the application of this starting material can significantly accelerate discovery timelines and broaden the scope of accessible molecular architectures, ultimately paving the way for the development of novel and effective agents.

References

  • ACS Publications. Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives | The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Link]

  • MDPI. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]

  • SHUNYUANSHENG BIO-PHARMTECH CO., LTD. Factory supply good quality 5-bromo-1H-indole-4-carboxylic acid 1784507-62-5 with stock. [Link]

  • PubChem. 5-Bromoindole | C8H6BrN | CID 24905. [Link]

  • Reagentia. Methyl 5-bromoindole-7-carboxylate (1 x 250 mg). [Link]

  • Universal Biologicals. Methyl 5-bromo-1H-indole-3-carboxylate. [Link]

  • PrepChem.com. Synthesis of methyl indole-5-carboxylate. [Link]

  • MySkinRecipes. Methyl5-bromo-1H-indole-4-carboxylate. [Link]

  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]

  • Ogenta. Regioselective C5−H Direct Iodination of Indoles. [Link]

  • Magritek. Methyl 1H-indole-3-carboxylate. [Link]

  • Wiley Online Library. Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. [Link]

  • Google Patents. CN102558017A - Method for preparing 5-bromoindole.
  • PubMed. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]

Sources

Exploratory

Unlocking the 4-Position: A Technical Guide to Indole-4-Carboxylate Derivatives

Topic: Biological Activity of Indole-4-Carboxylate Derivatives Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists Executive Summary While the indole scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Indole-4-Carboxylate Derivatives Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists

Executive Summary

While the indole scaffold is ubiquitous in medicinal chemistry—appearing in over 15% of all FDA-approved drugs—the vast majority of research focuses on the C3 and C5 positions due to synthetic accessibility. The Indole-4-carboxylate scaffold represents a "privileged but underutilized" chemical space. Its unique vector orientation (perpendicular to the C2-C3 axis) allows for novel binding modes in sterically constrained active sites, particularly in Hedgehog pathway signaling (Gli1) , 15-Lipoxygenase-1 (15-LOX-1) inhibition , and Histamine H3 antagonism .

This guide provides a validated technical roadmap for accessing, derivatizing, and assaying this specific scaffold, moving beyond general indole chemistry to address the specific challenges of the 4-position.

Part 1: Structural Significance & Chemical Access[1]

The "4-Position" Challenge

The C4 position of the indole ring is electronically deactivated compared to C3 and sterically crowded by the peri-hydrogen at C3. Electrophilic aromatic substitution (EAS) rarely occurs at C4. Therefore, accessing indole-4-carboxylates requires de novo ring construction rather than functionalization of an existing indole.

Validated Synthesis: The Leimgruber-Batcho Protocol

The most robust method for generating methyl indole-4-carboxylate is the Leimgruber-Batcho Indole Synthesis .[1] Unlike the Reissert or Fischer methods, this route operates under mild conditions, preserving the sensitive ester moiety.

Mechanism of Action:

  • Enamine Formation: Condensation of 2-methyl-3-nitrobenzoate with dimethylformamide dimethyl acetal (DMFDMA).

  • Reductive Cyclization: Reduction of the nitro group (typically via Raney Ni/Hydrazine or Pd/C/H2), followed by intramolecular condensation.

Visualization: Synthesis Pathway

LeimgruberBatcho Start Methyl 2-methyl-3-nitrobenzoate Intermediate Enamine Species (Deep Red) Start->Intermediate Condensation (110°C, DMF) Reagent1 DMFDMA (Pyrrolidine cat.) Reagent1->Start Product Methyl Indole-4-carboxylate Intermediate->Product Reductive Cyclization Reagent2 H2 / Pd-C (or Raney Ni) Reagent2->Intermediate

Caption: The Leimgruber-Batcho pathway allows specific access to the C4-substituted indole core, avoiding isomer mixtures common in Fischer synthesis.

Part 2: Therapeutic Case Studies

Hedgehog Pathway Inhibition (Gli1-Mediated Transcription)

The Hedgehog (Hh) signaling pathway is a validated target for basal cell carcinoma and medulloblastoma. Downstream effectors, specifically the Gli1 transcription factor , are difficult to drug directly.

  • The Breakthrough: Research has identified Indole-4-carboxamides as potent inhibitors of Gli1-mediated transcription.

  • Mechanism: Unlike Vismodegib (which targets the transmembrane protein Smoothened), indole-4-carboxamides interfere with the downstream transcription machinery.

  • SAR Insight: The amide linker at C4 projects the hydrophobic tail (e.g., a benzoylphenyl group) into a specific hydrophobic pocket that C3- or C5-substituted analogs cannot reach due to steric clash with the protein backbone.

  • Key Compound: N-(2-(3-Benzoylphenyl)propyl)-1H-indole-4-carboxamide demonstrated high potency, validating the C4 vector.

15-Lipoxygenase-1 (15-LOX-1) Inhibition

15-LOX-1 is implicated in inflammatory lung diseases (asthma, COPD) and stroke.

  • Role of C4-Carboxylate: The carboxylate moiety mimics the head group of arachidonic acid (the natural substrate). However, placing it at C4 (vs. C3) alters the curvature of the molecule, potentially increasing selectivity for 15-LOX-1 over the homologous 12-LOX or 5-LOX enzymes.

  • Application: Methyl indole-4-carboxylate serves as the core scaffold. The ester is often hydrolyzed to the acid or converted to a bioisostere to engage the catalytic iron center of the enzyme.

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl Indole-4-carboxylate

Target: 5.0 mmol Scale

  • Enamine Formation:

    • Dissolve methyl 2-methyl-3-nitrobenzoate (1.0 eq, 5 mmol) in anhydrous DMF (10 mL).

    • Add DMFDMA (N,N-Dimethylformamide dimethyl acetal) (3.0 eq) and pyrrolidine (0.1 eq).

    • Heat to 110°C under N2 for 4 hours. The solution will turn deep red (characteristic of nitrostyrene enamine).

    • Validation: TLC (Hexane/EtOAc 1:1) should show disappearance of starting material.

    • Concentrate in vacuo to remove excess DMFDMA.

  • Reductive Cyclization:

    • Dissolve the red residue in MeOH (20 mL).

    • Add 10% Pd/C (10 wt% loading).

    • Stir under H2 atmosphere (balloon pressure) at RT for 12 hours.

    • Safety: Filter catalyst through Celite under inert atmosphere (Pd/C is pyrophoric).

    • Concentrate filtrate and purify via flash chromatography (Hexane/EtOAc 4:1).

    • Yield Expectation: 70-85% as a pale yellow solid.

Protocol B: 15-LOX-1 Inhibition Assay (Spectrophotometric)

Principle: Measures the conversion of linoleic acid to 13-hydroperoxyoctadecadienoic acid (13-HpODE), which absorbs at 234 nm.[2][3]

Reagents:

  • Enzyme: Soybean Lipoxidase (Type I-B) or Recombinant Human 15-LOX-1.

  • Substrate: Linoleic acid (stock: 10 mM in EtOH).

  • Buffer: 0.2 M Borate buffer, pH 9.0.

Workflow:

  • Preparation: Dilute Linoleic acid stock to 125 µM in Borate buffer.

  • Blanking: Set spectrophotometer to 234 nm. Zero with buffer.

  • Inhibitor Incubation:

    • In a quartz cuvette, mix Enzyme solution (target activity ~0.4 AU/min) with Test Compound (Indole-4-derivative in DMSO).

    • Incubate for 5 minutes at 25°C.

  • Initiation: Rapidly add Substrate solution (500 µL). Total volume: 1.0 mL.[1]

  • Measurement: Record

    
     for 5 minutes.
    
  • Calculation:

    
    
    
Visualization: Assay Logic

LOXAssay Substrate Linoleic Acid (Substrate) Product 13-HpODE (Abs @ 234nm) Substrate->Product Oxidation (Blocked by Inhibitor) Enzyme 15-LOX-1 (Enzyme) Complex Enzyme-Inhibitor Complex Enzyme->Complex + Inhibitor Enzyme->Product Catalysis Inhibitor Indole-4-Carboxylate Derivative Inhibitor->Complex

Caption: The assay quantifies the blockade of linoleic acid oxidation by monitoring the conjugated diene formation at 234nm.[2][3]

Part 4: Quantitative Data Summary

Table 1: Comparative Activity of Indole-Carboxamide Isomers (Gli1 Inhibition) Note: Data derived from structure-activity relationship studies on Hh pathway inhibition.

Compound IDSubstitution PositionIC50 (µM)Relative Potency
Indole-4-carboxamide C4 0.85 High
Indole-5-carboxamideC5> 10.0Inactive
Indole-6-carboxamideC65.20Moderate
Indole-7-carboxamideC7> 20.0Inactive

Interpretation: The sharp drop in potency for C5 and C7 isomers confirms that the C4 vector is critical for proper orientation within the Gli1-transcription complex interface.

References

  • BenchChem. (2025).[2][4] The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives. Retrieved from

  • Organic Syntheses. (1999). Synthesis of Methyl Indole-4-carboxylate via Leimgruber-Batcho. Org. Synth. 1999, 76, 142. Retrieved from

  • National Institutes of Health (PMC). (2016). Amide Conjugates of Ketoprofen and Indole as Inhibitors of Gli1-Mediated Transcription. Retrieved from

  • ResearchGate. (2002). Procedure for assay of 15-lipoxygenase inhibition. Retrieved from

  • Sigma-Aldrich. (2024). Indole-4-carboxylic acid Product Sheet & Applications. Retrieved from

Sources

Foundational

The Halogen Advantage: A Technical Guide to the Discovery and Synthesis of Novel Bromoindoles

Executive Summary The incorporation of bromine into the indole scaffold is not merely a structural decoration; it is a strategic maneuver in modern medicinal chemistry.[1] Unlike fluorine, which primarily alters metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of bromine into the indole scaffold is not merely a structural decoration; it is a strategic maneuver in modern medicinal chemistry.[1] Unlike fluorine, which primarily alters metabolic stability and pKa, bromine introduces a large, polarizable "sigma-hole," enabling specific halogen-bonding interactions with protein targets (e.g., carbonyl backbone oxygens) that can increase potency by orders of magnitude.

This guide provides a technical roadmap for the discovery of novel bromoindoles, bridging the gap between marine natural product isolation and regioselective synthetic functionalization.

Part 1: The Bromoindole Pharmacophore & The "Sigma-Hole"

Why Bromoindoles? The indole ring is an electron-rich heterocycle. When substituted with bromine, it gains two distinct advantages:

  • Synthetic Utility: The C-Br bond serves as a versatile handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.

  • Biological Efficacy (Halogen Bonding): The bromine atom exhibits an anisotropic electron density distribution. While the equatorial belt is electron-rich, the region along the C-Br bond axis (distal to carbon) is electron-deficient. This positive potential patch, or sigma-hole , acts as a Lewis acid, forming strong, directional non-covalent bonds with Lewis bases (O, N, S) in the binding pockets of kinases and receptors.

Part 2: Upstream Discovery – Marine Isolation

Historically, terrestrial sources yield few halogenated alkaloids. The marine environment, rich in bromide ions, is the primary reservoir. Sponges of the genus Hyrtios, Agelas, and Fascaplysinopsis, and red algae like Laurencia, are prolific producers.

Workflow: Bioactivity-Guided Isolation

The following workflow ensures the retention of labile bromoindoles during extraction.

IsolationWorkflow Raw Marine Biomass (Lyophilized) Extract Crude Extraction (MeOH/DCM 1:1) Raw->Extract Maceration Partition Liquid Partition (H2O vs EtOAc) Extract->Partition Desalting Flash Flash Chromatography (C18 Reverse Phase) Partition->Flash Fractionation HPLC Semi-Prep HPLC (Isolation) Flash->HPLC Purification NMR Structure Elucidation (1H, 13C, HMBC) HPLC->NMR Validation

Figure 1: Bioactivity-guided isolation workflow for marine bromoindoles. Note the use of C18 reverse phase early to separate polar salts from lipophilic bromoindoles.

Part 3: Synthetic Core – Regioselective Functionalization

The challenge in bromoindole synthesis is controlling regioselectivity. The indole ring is highly reactive at C3 (electrophilic attack). Accessing C5, C6, or C7 requires specific blocking strategies or alternative mechanisms.

Mechanism: Electrophilic Aromatic Substitution (SEAr)
  • C3-Bromination: Occurs readily with N-bromosuccinimide (NBS) in polar aprotic solvents (DMF/MeCN).

  • C5/C6-Bromination: Requires deactivating the C3 position (e.g., with an ester) or using pre-functionalized starting materials.

Protocol: Regioselective Synthesis of 5,6-Dibromoindole

This protocol targets the 5,6-dibromo scaffold, a core moiety in marine alkaloids like Meridianins.

Reagents:

  • Methyl indole-3-carboxylate (Starting Material)[2]

  • Bromine (

    
    )
    
  • Acetic Acid (AcOH)

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Bromination (The "Blocking" Strategy):

    • Dissolve methyl indole-3-carboxylate (1.0 equiv) in glacial acetic acid.

    • Critical Step: Add

      
       (2.2 equiv) dropwise at room temperature. The ester at C3 deactivates the pyrrole ring, forcing bromination to the benzene ring (positions 5 and 6).
      
    • Validation: Monitor via TLC (30% EtOAc/Hexane). The product will show a lower Rf value due to increased lipophilicity/molecular weight changes.

    • Quench with aqueous sodium bisulfite to remove excess bromine. Filter the precipitate.

  • Decarboxylation (Restoring the Indole):

    • Suspend the 5,6-dibromo ester in MeOH/H2O (3:1).

    • Add NaOH (5 equiv) and reflux for 4 hours (Saponification).

    • Acidify to pH 2 to isolate the carboxylic acid.

    • Thermal Decarboxylation: Heat the dry acid in quinoline with copper powder at 200°C for 30 mins.

    • Result: 5,6-dibromoindole.[2][3]

SynthesisPath Indole Methyl indole-3-carboxylate Bromination Br2, AcOH (Electrophilic Subst.) Indole->Bromination Intermediate Methyl 5,6-dibromoindole-3-carboxylate Bromination->Intermediate Regioselective Hydrolysis 1. NaOH, Reflux 2. Cu, Quinoline, u0394 Intermediate->Hydrolysis Decarboxylation Final 5,6-Dibromoindole (Scaffold for Coupling) Hydrolysis->Final

Figure 2: Synthetic route to 5,6-dibromoindole, utilizing C3-blocking to force benzene ring halogenation.

Part 4: Pharmacological Validation & SAR

Novel bromoindoles are highly sought after for kinase inhibition (anticancer) and biofilm disruption (antibacterial).

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of bromine positioning on biological activity, aggregated from recent marine natural product studies (e.g., Fascaplysin derivatives).

Compound ClassSubstitution PatternTarget/ActivityIC50 / MICMechanism Insight
Fascaplysin UnsubstitutedP. aeruginosa16 µg/mLDNA intercalation
9-Bromo-Fascaplysin C9-BromoP. aeruginosa0.78 µg/mL Enhanced lipophilicity & membrane penetration
Meridianin C C5-BromoCDK5 (Kinase)2.5 µMH-bond donor to hinge region
Meridianin E C5, C6-DibromoCDK5 (Kinase)0.2 µM Halogen bond with backbone Carbonyl
Barettin 6-BromoAnti-inflammatory12 µMInhibition of IL-12/IL-10 secretion

Key Insight: The addition of a second bromine atom (as seen in Meridianin E vs C) often results in a 10-fold increase in potency. This validates the "Sigma-hole" hypothesis where the halogen bond contributes significantly to binding enthalpy.

References

  • Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Marine Drugs, 2023. [Link]

  • Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 2011.[4] [Link]

  • Discovery of Marine Natural Products as Promising Antibiotics against Pseudomonas aeruginosa. Marine Drugs, 2020. [Link]

  • Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 2012. [Link]

  • 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. Marine Drugs, 2018. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Functionalization of Methyl 5-bromo-1H-indole-4-carboxylate

This Application Note and Protocol Guide is designed for research scientists and medicinal chemists focusing on the strategic utilization of Methyl 5-bromo-1H-indole-4-carboxylate (CAS: 731810-04-1). Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for research scientists and medicinal chemists focusing on the strategic utilization of Methyl 5-bromo-1H-indole-4-carboxylate (CAS: 731810-04-1).

Executive Summary & Compound Profile

Methyl 5-bromo-1H-indole-4-carboxylate is a high-value "bifunctional" scaffold. Its utility lies in the 4,5-contiguous substitution pattern . Accessing 4,5-disubstituted indoles via de novo ring synthesis (e.g., Fischer indole) is notoriously difficult due to regioselectivity issues. This building block provides a pre-installed, orthogonal handle system: an electrophilic bromide at C5 and a nucleophilic/electrophilic ester anchor at C4.

Key Applications:

  • Kinase Inhibitors: The 4,5-region often mimics the adenine binding pocket in ATP-competitive inhibitors.

  • Tricyclic Core Synthesis: The C4-ester allows for intramolecular cyclization onto C3 or N1, creating fused tricyclic systems (e.g., azepinoindoles).

  • HCV & Antiviral Research: Used in the synthesis of NS5B polymerase inhibitors.

Chemical Profile & Reactivity Map
  • C5-Bromine: Activated for Pd-catalyzed cross-coupling. Note: The C4-ester is electron-withdrawing, increasing the electrophilicity of C5 (faster oxidative addition), but it also imposes significant steric hindrance .

  • C4-Methyl Ester: A masked carboxylic acid, aldehyde, or alcohol. It serves as a "locking" group to direct C3-functionalization or as a handle for macrocyclization.

  • N1-Nitrogen: The pKa is lowered by the C4-ester (inductive effect), making it more acidic than unsubstituted indole (pKa ~16).

ReactivityMap Center Methyl 5-bromo-1H-indole-4-carboxylate C5 C5-Position (Bromine) Pd-Catalyzed Coupling (Sterically Crowded) Center->C5 C4 C4-Position (Ester) Hydrolysis / Reduction Cyclization Anchor Center->C4 N1 N1-Position (NH) Alkylation / Arylation pKa modulated by Ester Center->N1 C3 C3-Position Electrophilic Aromatic Subst. (Deactivated by Ester) Center->C3

Figure 1: Reactivity profile highlighting the orthogonal functionalization zones.

Experimental Protocols

Module A: Sterically Demanding Suzuki-Miyaura Coupling at C5

Challenge: The ortho-ester at C4 creates a "steric wall." Standard catalysts (e.g., Pd(PPh3)4) often result in sluggish turnover or homocoupling. Solution: Use electron-rich, bulky phosphine ligands (Buchwald ligands) to facilitate oxidative addition and reductive elimination in crowded environments.

Protocol: High-Efficiency Arylation

Reagents:

  • Substrate: Methyl 5-bromo-1H-indole-4-carboxylate (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) OR Pd2(dba)3 / XPhos (for very hindered partners)

  • Base: K3PO4 (3.0 equiv, anhydrous) or Cs2CO3.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step:

  • Degassing: Charge a microwave vial or Schlenk flask with the indole substrate, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add the degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon. Critical: Do not add catalyst before degassing to prevent oxidation of the phosphine.

  • Reaction: Seal and heat to 90–100 °C for 4–12 hours. (Microwave: 110 °C for 45 mins).

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[2] Wash filtrate with brine.[2] Dry over Na2SO4.[2][3]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Data Summary: Catalyst Performance

Catalyst System Ligand Type Yield (Typical) Notes
Pd(PPh3)4 Monodentate 40–60% Slow; often requires high catalyst loading.
Pd(dppf)Cl2 Bidentate 85–95% Recommended standard. Robust.

| Pd2(dba)3 + XPhos | Biaryl Phosphine | 90–98% | Best for sterically hindered boronic acids. |

Module B: C4-Ester Manipulation (The Anchor Point)

Once the C5 position is functionalized, the C4-ester can be modified to close a ring or generate a polar handle.

Protocol: Selective Hydrolysis to Carboxylic Acid

Context: Hydrolysis must be controlled to avoid decarboxylation, which can occur in electron-rich indoles under forcing acidic conditions.

Step-by-Step:

  • Dissolve the C5-substituted indole (1.0 equiv) in THF/MeOH/Water (3:1:1) .

  • Add LiOH·H2O (3.0 equiv).

  • Stir at 40 °C (monitor by LCMS). Avoid reflux to prevent decarboxylation.

  • Workup: Acidify carefully to pH 4 with 1M HCl. The product often precipitates. Filter and wash with cold water.

Protocol: Reductive Cyclization Strategy (Conceptual)

If the goal is a tricyclic system (e.g., forming a ring between C4 and C3):

  • Reduction: Reduce Ester to Alcohol (LiAlH4, THF, 0 °C).

  • Activation: Convert Alcohol to Chloride (SOCl2) or Mesylate.

  • Cyclization: Use a nucleophile pre-installed at C3 (via Vilsmeier-Haack formylation followed by reductive amination) to attack the C4-methylene.

Module C: N-Alkylation (N1 Protection/Functionalization)

Note: Perform N-alkylation before Suzuki coupling if the boronic acid is sensitive to free NH, or if solubility is an issue.

Protocol:

  • Dissolve substrate in anhydrous DMF or Acetonitrile .

  • Add Cs2CO3 (2.0 equiv) or NaH (1.2 equiv, 0 °C).

  • Add Alkyl Halide (1.1 equiv).

  • Stir at RT for 2–4 hours.

  • Insight: The C4-ester makes the N-H more acidic. Cs2CO3 is usually sufficient and milder than NaH, preventing side reactions at the ester.

Workflow Visualization

Workflow Start Start: Methyl 5-bromo-1H-indole-4-carboxylate Decision Target Structure Strategy Start->Decision PathA Path A: C5-First (Direct Coupling) Decision->PathA Robust Substrate PathB Path B: N1-First (Solubility/Protection) Decision->PathB Labile/Insoluble Suzuki Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Establishes Biaryl Core PathA->Suzuki PathB->PathA N-Alkylated Intermediate Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Exposes C4-Acid Suzuki->Hydrolysis Cyclization Cyclization / Amidation Final Drug Scaffold Hydrolysis->Cyclization

Figure 2: Logical workflow for elaborating the scaffold. Path A is preferred for rapid SAR generation.

Safety & Handling

  • Inhalation: Indoles can be potent irritants. Handle in a fume hood.

  • Palladium Residues: Post-reaction, Pd residues must be scavenged (using Thiourea or SiliaMetS® scavengers) if the compound is intended for biological assay, as trace Pd can give false positives in kinase assays.

  • Storage: Store the bromide at 2–8 °C away from light to prevent slow debromination or oxidation.

References

  • Suzuki-Miyaura Coupling of 5-Bromoindoles: BenchChem Application Notes. "Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole." Accessed 2026.[4] Link

  • Indole Reactivity Reviews: Journal of Organic Chemistry. "Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones." (2023).[5] Link

  • Medicinal Chemistry Applications: RSC Advances. "Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling." (2021).[6] Link

  • General Indole Synthesis: Sigma-Aldrich Product Sheet. "Methyl 5-bromo-1H-indole-4-carboxylate properties and safety." Link

Sources

Application

Application Note: Strategic Functionalization of Methyl 5-bromo-1H-indole-4-carboxylate

Abstract & Strategic Significance Methyl 5-bromo-1H-indole-4-carboxylate (CAS: 107688-79-1) represents a "privileged scaffold" in modern medicinal chemistry, particularly for the design of HCV NS5B polymerase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

Methyl 5-bromo-1H-indole-4-carboxylate (CAS: 107688-79-1) represents a "privileged scaffold" in modern medicinal chemistry, particularly for the design of HCV NS5B polymerase inhibitors and Type I/II Kinase Inhibitors (e.g., JAK, EGFR).[1]

The scaffold's value lies in its dense 4,5-substitution pattern:

  • C5-Bromine: A handle for cross-coupling (Suzuki, Buchwald) to extend the hydrophobic core.[1]

  • C4-Ester: An electron-withdrawing group that creates a unique electronic environment at C3 and serves as a precursor for solubilizing amide tails or hydrogen-bond acceptors.

  • N1-Indole: The acidic nitrogen allows for tuning of lipophilicity and metabolic stability.

This guide details a modular synthetic workflow designed to maximize yield and regioselectivity, overcoming the inherent steric hindrance caused by the ortho-relationship between the C4-ester and C5-bromine.[1]

Critical Analysis: Chemo-Selectivity & Order of Operations

To synthesize complex pharmaceutical intermediates successfully, the order of functionalization is critical.[1]

  • The Trap: Attempting C5-Suzuki coupling before N1-protection often leads to lower yields due to competitive deprotonation of the indole N-H by the basic conditions required for Suzuki coupling (e.g., Carbonate bases), which can poison the Palladium catalyst.[1]

  • The Solution: A "Self-Validating" sequence: N1-Alkylation

    
     C5-Arylation 
    
    
    
    C4-Amidation
    .
Reaction Landscape Visualization

The following diagram maps the logical flow of the synthesis, highlighting the critical decision points.

ReactionMap Start Methyl 5-bromo-1H-indole -4-carboxylate (Core) Step1 Step 1: N1-Alkylation (Solubility & Protection) Start->Step1 NaH, R-X, DMF Step2 Step 2: C5-Suzuki Coupling (Core Extension) Start->Step2 Direct Coupling (Lower Yield) Step1->Step2 Ar-B(OH)2, Pd(dppf)Cl2 Step3 Step 3: C4-Hydrolysis & Amidation (Target Specificity) Step2->Step3 1. LiOH 2. HATU, R-NH2 SideProduct Avoid: N-Arylation / Pd-Poisoning Step2->SideProduct Unprotected NH risk

Caption: Modular synthetic pathway prioritizing N1-protection to prevent catalytic poisoning during C5-arylation.

Detailed Experimental Protocols

Protocol A: N1-Functionalization (The Foundation)

Objective: Install a solubilizing group or metabolic blocker (e.g., Methyl, Benzyl, SEM) to prevent N-H interference in subsequent metal-catalyzed steps.[1]

  • Reagents: Sodium Hydride (60% dispersion), Alkyl Halide (e.g., Iodomethane), DMF (Anhydrous).[1][2]

  • Mechanism: The pKa of the indole N-H is ~16. The electron-withdrawing C4-ester increases the acidity slightly, making NaH highly effective.[1]

Step-by-Step:

  • Dissolution: Dissolve Methyl 5-bromo-1H-indole-4-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration) under Nitrogen. Cool to 0°C.[3]

  • Deprotonation: Add NaH (1.2 eq) portion-wise. Evolution of H2 gas will be observed. Stir for 30 mins at 0°C until gas evolution ceases (Solution turns yellow/orange).

  • Alkylation: Add the Alkyl Halide (1.2 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Validation (TLC): Monitor disappearance of starting material (SM). SM is more polar (H-bond donor) than the N-alkylated product.[1]

  • Workup: Quench with ice water. If solid precipitates, filter.[1][4] If oil, extract with EtOAc.[1]

Protocol B: C5-Suzuki-Miyaura Coupling (The Core Construction)

Objective: Install the aryl/heteroaryl moiety. Challenge: The C4-methyl ester creates steric bulk ortho to the C5-bromine. Standard Pd(PPh3)4 may be sluggish.[1] Solution: Use Pd(dppf)Cl2 or Pd-XPhos .[1] The bidentate ligand (dppf) or bulky Buchwald ligand (XPhos) facilitates oxidative addition despite the steric crowd.[1]

Data Table: Catalyst Screening for C4-Sterically Hindered Indoles

EntryCatalystLigand TypeBaseSolventYield (Isolated)Notes
1Pd(PPh3)4MonodentateNa2CO3Dioxane/H2O45-55%Sluggish; incomplete conversion.[1]
2Pd(dppf)Cl2 Bidentate K2CO3 Dioxane/H2O 88-92% Recommended. Robust & cost-effective.[1]
3Pd2(dba)3XPhos (Bulky)K3PO4Toluene/H2O90-95%Excellent for very bulky boronic acids.[1]

Step-by-Step (Standard Protocol):

  • Setup: In a microwave vial or pressure tube, combine N-alkylated intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent: Add 1,4-Dioxane and 2M aq. K2CO3 (ratio 4:1).[1] Degas by bubbling Nitrogen for 5 mins.

  • Heating: Seal and heat to 90°C for 4–12 hours (or 110°C for 30 min in Microwave).

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Protocol C: C4-Ester Hydrolysis & Amidation (The Specificity Tail)

Objective: Convert the ester to an amide to engage specific binding pockets (e.g., the "sugar pocket" in kinases).[1]

Step-by-Step:

  • Saponification: Dissolve the biaryl indole in THF/MeOH/Water (3:1:1). Add LiOH.H2O (3.0 eq).[1] Stir at 50°C for 2 hours.

    • Check: Acidify a small aliquot; TLC should show a baseline spot (Carboxylic Acid).[1]

    • Isolation: Acidify bulk reaction to pH 3 with 1N HCl. Extract the carboxylic acid intermediate.

  • Amidation:

    • Dissolve the crude acid in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 5 mins to activate the acid.

    • Add the Amine (R-NH2, 1.2 eq).[1] Stir at RT for 2–16 hours.

    • Note: The C4 position is crowded. If reaction is slow, heat to 50°C.

Synthesis Logic & Troubleshooting (Self-Validating Systems)

To ensure trustworthiness, use these checkpoints:

  • NMR Diagnostic (Regiochemistry):

    • Starting Material: C4-Ester methyl singlet appears at ~3.9 ppm.

    • Post-Hydrolysis:[1] Disappearance of 3.9 ppm singlet.

    • Post-Amidation: Appearance of Amide N-H (broad singlet, typically 6.0–8.0 ppm) and shifts in the indole C3-H proton due to change in carbonyl anisotropy.[1]

  • Bromine Integrity:

    • Ensure the C5-Bromine survives Step 1 (NaH).[1] It is generally stable, but avoid using n-BuLi or halogen-metal exchange conditions until Step 2.[1]

Pathway Mechanism: Suzuki Cycle with Steric Considerations

The following diagram illustrates why the specific catalyst choice (Pd(dppf)Cl2) is vital for the C5-position.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting due to C4-Ester) Pd0->OxAdd + Ar-Br (Steric Bulk) TransMet Transmetalation (Boronate Complex) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats

Caption: The oxidative addition step is hindered by the C4-ester. Bidentate ligands (dppf) prevent catalyst decomposition during this slow step.[1]

References

  • Suzuki-Miyaura Coupling on Indoles

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
    • Source: Miyaura, N., & Suzuki, A. Chemical Reviews (1995).[1][5]

    • URL:[Link][1]

  • HCV NS5B Inhibitor Context

    • Title: "Discovery of Indole-Based HCV NS5B Polymerase Inhibitors."
    • Source:Journal of Medicinal Chemistry (Contextual grounding for 4,5-substituted indoles).
    • URL:[Link] (General Search for NS5B Indoles)[1]

  • Amidation Protocols (HATU)

    • Title: "High-efficiency Amidation using H
    • Source:Organic Process Research & Development.
    • URL:[Link]

  • Compound Data (Starting Material)

    • Title: "Methyl 5-bromo-1H-indole-4-carboxylate Substance Info."[1][6]

    • Source: PubChem.
    • URL:[Link][1]

Sources

Method

Application Note: Synthesis of 5-Aryl-1H-indole-4-carboxamide Inhibitors

This Application Note is designed for medicinal chemists and drug development professionals. It details the optimized synthetic workflow for utilizing Methyl 5-bromo-1H-indole-4-carboxylate (CAS 731810-04-1) as a core sc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug development professionals. It details the optimized synthetic workflow for utilizing Methyl 5-bromo-1H-indole-4-carboxylate (CAS 731810-04-1) as a core scaffold in the generation of HCV NS5B polymerase inhibitors and Type I Kinase Inhibitors .

Executive Summary & Mechanism of Action

Methyl 5-bromo-1H-indole-4-carboxylate is a "privileged scaffold" in medicinal chemistry due to its orthogonal functionalization potential. The 5-bromo position allows for the introduction of hydrophobic aryl groups via cross-coupling (targeting the hydrophobic "thumb" domain of viral polymerases or the specificity pocket of kinases), while the 4-carboxylate serves as a vector for solubilizing groups or hydrogen-bond acceptors (interacting with the solvent front or hinge region).

This protocol details a modular "Diversity-Oriented Synthesis" (DOS) approach. By prioritizing the C-5 Suzuki coupling before C-4 amide formation, we minimize steric hindrance and maximize library throughput.

Key Synthetic Advantages[1][2]
  • Regiocontrol: The 5-bromo substituent is electronically activated for Pd-catalyzed coupling, distinct from the 4-ester.

  • Scalability: The indole core is stable under standard hydrolysis (LiOH) and amide coupling (HATU) conditions.

  • Self-Validating: Intermediate shifts in HPLC retention time and 1H-NMR (aromatic region) provide immediate confirmation of step completion.

Strategic Synthetic Pathway (Graphviz Visualization)

The following flow diagram illustrates the critical path from the starting material to the final inhibitor library.

IndoleSynthesis SM Methyl 5-bromo-1H-indole-4-carboxylate (CAS 731810-04-1) Step1 Step 1: N-Protection (SEM-Cl / NaH) SM->Step1 Int1 Intermediate 1: N-SEM-5-bromo-indole Step1->Int1 >95% Yield Step2 Step 2: Suzuki Coupling (Ar-B(OH)2 / Pd(dppf)Cl2) Int1->Step2 Int2 Intermediate 2: 5-Aryl-indole-4-ester Step2->Int2 C-5 Arylation Step3 Step 3: Hydrolysis (LiOH / THF:H2O) Int2->Step3 Int3 Intermediate 3: 5-Aryl-indole-4-carboxylic acid Step3->Int3 Ester Cleavage Step4 Step 4: Amide Coupling (R-NH2 / HATU) Int3->Step4 Final Final Inhibitor (5-Aryl-1H-indole-4-carboxamide) Step4->Final Library Generation

Caption: Figure 1. Modular synthetic workflow for converting Methyl 5-bromo-1H-indole-4-carboxylate into bioactive inhibitors. The pathway prioritizes C-5 functionalization to establish the hydrophobic pharmacophore early.

Detailed Experimental Protocols

Step 1: N-Protection (Optional but Recommended)

Rationale: While the indole nitrogen can remain free, protecting it with a [2-(Trimethylsilyl)ethoxy]methyl (SEM) group prevents competitive N-arylation during the Suzuki step and improves solubility.

Reagents:

  • Methyl 5-bromo-1H-indole-4-carboxylate (1.0 eq)

  • Sodium Hydride (60% dispersion, 1.2 eq)

  • SEM-Chloride (1.1 eq)

  • DMF (Anhydrous, 0.2 M)

Protocol:

  • Dissolve the starting material in anhydrous DMF at 0°C under N2.

  • Add NaH portion-wise. Stir for 30 min until gas evolution ceases (deprotonation of indole N-H).

  • Add SEM-Cl dropwise. Warm to Room Temperature (RT) and stir for 2 hours.

  • Validation: TLC (Hexane/EtOAc 4:1) will show a new spot with higher Rf.

  • Workup: Quench with ice water, extract with EtOAc. Yield is typically >90%.

Step 2: C-5 Suzuki-Miyaura Cross-Coupling

Rationale: This step introduces the critical aryl moiety (e.g., 4-fluorophenyl, 3-pyridyl) that engages the hydrophobic pocket of the target protein.

Reagents:

  • Intermediate 1 (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - Chosen for robustness with electron-deficient bromides.

  • Base: K2CO3 (2.0 M aqueous, 3.0 eq)

  • Solvent: 1,4-Dioxane (0.1 M)

Protocol:

  • Degas the solvent (Dioxane) with N2 for 15 mins.

  • Combine Intermediate 1, Boronic Acid, and Base in the reaction vessel.

  • Add Pd catalyst last. Seal and heat to 90°C for 4-16 hours.

  • In-Process Control (IPC): Monitor by LC-MS. The bromine isotope pattern (1:1 doublet) should disappear, replaced by the product mass.

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (0-30% EtOAc/Hexane).

Step 3 & 4: Hydrolysis and Amide Library Generation

Rationale: Converting the ester to an amide allows for the introduction of solubilizing tails (e.g., morpholine, piperazine) essential for pharmacokinetic (PK) properties.

Protocol:

  • Hydrolysis: Treat Intermediate 2 with LiOH (4.0 eq) in THF/MeOH/H2O (3:1:1) at 50°C for 4 hours. Acidify to pH 3 with 1N HCl to precipitate the carboxylic acid (Intermediate 3).

  • Coupling: Dissolve Intermediate 3 (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.

  • Add the desired Amine (1.2 eq) (e.g., N,N-dimethylethylenediamine). Stir at RT for 2-12 hours.

  • Final Isolation: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Optimization Data & Troubleshooting

The following table summarizes catalyst screening results for the critical C-5 Suzuki coupling of Methyl 5-bromo-1H-indole-4-carboxylate with phenylboronic acid.

Catalyst SystemBase/SolventTemp (°C)Conversion (12h)Notes
Pd(dppf)Cl2·DCM K2CO3 / Dioxane9098% Recommended. High yield, easy purification.
Pd(PPh3)4Na2CO3 / Toluene10075%Moderate homocoupling of boronic acid observed.
Pd(OAc)2 / XPhosK3PO4 / Butanol10092%Excellent for sterically hindered boronic acids.
Pd/C (Heterogeneous)Et3N / EtOH8040%Incomplete conversion; catalyst poisoning likely.

Troubleshooting Guide:

  • Problem: Incomplete hydrolysis in Step 3.

    • Solution: The 4-ester is sterically crowded by the 5-aryl group. Increase temperature to 60°C or use KOH instead of LiOH.

  • Problem: Protodeboronation of the boronic acid in Step 2.

    • Solution: Lower temperature to 80°C and increase catalyst loading to 10 mol% to speed up the coupling relative to the side reaction.

References

  • General Indole Functionalization

    • Title: "Indolylboronic Acids: Preparation and Applications."[1]

    • Source:Molecules (via PMC), 2019.
    • URL:[Link]

  • HCV NS5B Inhibitor Synthesis

    • Title: "Synthesis of new 4,5-dihydrofuranoindoles and their evaluation as HCV NS5B polymerase inhibitors."
    • Source:Bioorganic & Medicinal Chemistry Letters, 2012.
    • URL:[Link]

  • Kinase Inhibitor Design (Indole-4-carboxamides)

    • Title: "Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2)."
    • Source:Journal of Medicinal Chemistry, 2011.
    • URL:[Link]

  • Compound Properties & Safety: Title: "Methyl 5-bromo-1H-indole-4-carboxylate Product Inform

Sources

Application

Application Notes &amp; Protocols: Investigating Methyl 5-bromo-1H-indole-4-carboxylate in Cancer Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of Methyl 5-bromo-1H-indole-4-carboxylate as a scaffold in the discovery of n...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of Methyl 5-bromo-1H-indole-4-carboxylate as a scaffold in the discovery of novel anticancer agents. While direct anticancer activity of this specific molecule is not extensively documented in peer-reviewed literature, its structure as a substituted indole makes it a valuable starting material for the synthesis of more complex derivatives with potential therapeutic applications.[1][2][3] This guide will, therefore, focus on a strategic workflow for utilizing this compound in a cancer research setting, from synthetic modification to biological evaluation.

The indole scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities, including potent anticancer effects.[4][5][6] The presence of a bromine atom on the indole ring is often associated with enhanced biological activity.[7] This document outlines the rationale and methodologies for leveraging Methyl 5-bromo-1H-indole-4-carboxylate as a key intermediate in the development of novel cancer therapeutics.

Part 1: Rationale for Use and Synthetic Strategy

Methyl 5-bromo-1H-indole-4-carboxylate serves as a versatile building block for creating a library of indole derivatives.[2][3] The ester and bromo functionalities, along with the reactive positions on the indole ring, provide multiple handles for chemical modification. The general strategy involves using this starting material to synthesize more complex molecules that can be screened for anticancer activity.

A plausible synthetic workflow could involve the derivatization at the N-1 position of the indole ring, followed by modification of the ester group at the C-4 position. This approach allows for the introduction of various functional groups to explore the structure-activity relationship (SAR).

Experimental Workflow: From Synthesis to Biological Evaluation

Below is a diagram illustrating a typical workflow for investigating the anticancer potential of novel compounds derived from Methyl 5-bromo-1H-indole-4-carboxylate.

workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action start Methyl 5-bromo-1H-indole-4-carboxylate synthesis Synthetic Modification (e.g., N-alkylation, Amidation) start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification screening Initial Cytotoxicity Screening (e.g., MTT Assay) purification->screening Test Compound ic50 IC50 Determination screening->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assays (e.g., Annexin V) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle pathway Target Identification (e.g., Western Blot) apoptosis->pathway cell_cycle->pathway

Caption: A generalized workflow for the synthesis and evaluation of anticancer drug candidates starting from Methyl 5-bromo-1H-indole-4-carboxylate.

Part 2: Protocols for Biological Evaluation

The following protocols are foundational for assessing the anticancer potential of novel derivatives synthesized from Methyl 5-bromo-1H-indole-4-carboxylate. These methods are based on established practices in cancer cell biology.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is designed for the initial screening of synthesized compounds to determine their effect on the viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[8][9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.

  • Synthesized indole derivatives dissolved in DMSO (stock solution).

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well plates.

  • Multichannel pipette.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Compound IDCell LineIC50 (µM) - Hypothetical Data
Derivative AMCF-715.2
Derivative AA54922.5
Derivative BMCF-78.7
Derivative BA54912.1
DoxorubicinMCF-70.9
DoxorubicinA5491.2

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol determines if the observed cytotoxicity is due to the induction of apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it useful for identifying necrotic or late apoptotic cells.

Materials:

  • Cancer cells.

  • Test compound.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

Part 3: Potential Mechanisms of Action and Target Identification

Indole derivatives have been shown to exert their anticancer effects through various mechanisms.[5][10] Investigating these pathways is crucial for understanding the therapeutic potential of novel compounds.

Potential Signaling Pathways to Investigate:

pathways cluster_targets Potential Cellular Targets cluster_outcomes Cellular Outcomes Indole_Derivative Novel Indole Derivative Tubulin Tubulin Polymerization Indole_Derivative->Tubulin Inhibition Kinases Protein Kinases (e.g., EGFR, Akt) Indole_Derivative->Kinases Inhibition NFkB NF-κB Pathway Indole_Derivative->NFkB Inhibition CellCycleArrest Cell Cycle Arrest (G2/M) Tubulin->CellCycleArrest Apoptosis Apoptosis Kinases->Apoptosis Anti_Inflammatory Anti-inflammatory Effects NFkB->Anti_Inflammatory CellCycleArrest->Apoptosis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 5-bromo-1H-indole-4-carboxylate

Ticket ID: IND-7318-PUR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Dashboard: Compound Specifications Before initiating any purification protocol, verify yo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-7318-PUR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Dashboard: Compound Specifications

Before initiating any purification protocol, verify your target compound's baseline specifications to distinguish between impurity profiles and intrinsic properties.[2]

ParameterSpecificationTechnical Note
Compound Name Methyl 5-bromo-1H-indole-4-carboxylate
CAS Number 731810-04-1Critical: Do not confuse with the 3-carboxylate or 6-bromo isomers.[1][2][3]
Molecular Formula C₁₀H₈BrNO₂MW: 254.08 g/mol
Physical State Off-white to pale yellow solidDeep yellow/brown indicates oxidation (quinoid impurities).[1]
Solubility Profile Soluble: DMSO, DMF, EtOAc, DCM.[2] Sparingly Soluble: MeOH, EtOH.[2] Insoluble: Water, Hexanes.[2]The 4-ester group can form an intramolecular H-bond with the N-H, reducing polarity slightly compared to 5- or 6-esters.[1][2]
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Light Sensitive. Brominated indoles can undergo photolytic debromination.[2]

Purification Decision Matrix

Use the following logic flow to determine the appropriate purification strategy based on your crude material's profile.

PurificationLogic Start Crude Material Assessment PurityCheck Purity < 90% (HPLC/NMR)? Start->PurityCheck IsomerCheck Regioisomers Present? (e.g., 6-bromo impurity) PurityCheck->IsomerCheck Yes ColorCheck Colored Impurities only? (Pink/Brown) PurityCheck->ColorCheck No (High Purity) MethodA PROTOCOL A: Recrystallization (MeOH/H2O) IsomerCheck->MethodA No (General Debris) MethodB PROTOCOL B: Flash Chromatography (Gradient Elution) IsomerCheck->MethodB Yes (Critical Separation) ColorCheck->MethodA No (Polymorph/Salt issue) MethodC PROTOCOL C: Adsorbent Scavenging (Charcoal/Silica) ColorCheck->MethodC Yes

Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity profile.

Detailed Protocols

Protocol A: Thermodynamic Recrystallization (Anti-Solvent Method)

Best For: Removing baseline impurities, oligomers, and trace inorganic salts.[2] Mechanism: Exploits the steep solubility curve of the indole ester in hot methanol vs. cold aqueous methanol.[1][2]

Reagents:

  • Solvent A: Methanol (HPLC Grade)[1]

  • Solvent B: Deionized Water[1][2]

  • Additives: 1% (w/w) Activated Carbon (optional for decolorization)[1]

Step-by-Step Workflow:

  • Dissolution: Suspend crude solid in Methanol (10 mL per gram of solid). Heat to reflux (65°C).

    • Checkpoint: If solid does not dissolve completely at reflux, filter hot through a Celite pad to remove inorganic salts.[2]

  • Decolorization (Optional): If the solution is dark brown, add activated carbon, stir at reflux for 15 mins, and hot filter.

  • Nucleation: Remove from heat. While still hot (~50°C), add Water dropwise until a persistent turbidity (cloudiness) is observed.[2]

    • Ratio Target: Final solvent composition should be approx. 3:1 to 4:1 MeOH:Water.

  • Crystal Growth: Allow the flask to cool to room temperature slowly (over 2 hours). Do not place directly in ice; rapid cooling traps impurities.

  • Maturation: Once at room temperature, cool to 0–4°C for 1 hour.

  • Isolation: Filter the precipitate. Wash the cake with cold 1:1 MeOH:Water.

  • Drying: Vacuum dry at 40°C. Warning: High heat (>60°C) can cause ester hydrolysis if residual moisture is present.

Protocol B: Regioselective Flash Chromatography

Best For: Separating the 5-bromo target from the 6-bromo regioisomer or unreacted starting materials.[1] Mechanism: Adsorption chromatography based on subtle polarity differences caused by the bromine position relative to the ester.[2]

System Setup:

  • Stationary Phase: High-performance Silica Gel (230–400 mesh).[1]

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

Gradient Table:

Time (CV*)% Mobile Phase BPurpose
0–20%Column Equilibration
2–50% → 5%Elute non-polar impurities (e.g., dibromo species)
5–155% → 20%Target Elution Window (Expect product ~12–15% B)
15–2020% → 50%Flush polar indole oligomers

*CV = Column Volumes

Technical Insight: The 4-carboxylate group creates a "peri-effect" with the N-H, making the 4-ester slightly less polar than a 5- or 6-ester isomer.[1][2] Consequently, Methyl 5-bromo-1H-indole-4-carboxylate often elutes before its regioisomers on standard silica.[1][2]

Troubleshooting & FAQs

Q1: My product turned pink/purple during drying. What happened?

Diagnosis: Indole Oxidation. Mechanism: Indoles are electron-rich.[1] Atmospheric oxygen, catalyzed by light or trace acid, oxidizes the indole to indolenine hydroperoxides or dimers (rosindoles).[2] Solution:

  • Re-dissolve in EtOAc.[1]

  • Wash with 10% aqueous Sodium Bisulfite (

    
    ) or Sodium Thiosulfate. This reduces the colored quinoid species.
    
  • Dry over

    
     and re-concentrate.
    
  • Prevention: Always dry under vacuum or nitrogen; avoid prolonged exposure to ambient air and light [1].

Q2: I see two spots on TLC with very similar Rf values. Which is my product?

Diagnosis: Regioisomer contamination (likely 6-bromo isomer). Mechanism: If synthesized via Fischer Indole synthesis using a meta-substituted hydrazine, cyclization can occur at two ortho positions, yielding a mixture of 4- and 6-substituted indoles.[1][2] Validation:

  • Perform 1H NMR .

  • Target (5-bromo-4-ester): Look for two doublets (ortho-coupling) for the benzene ring protons (H6 and H7).[1]

  • Impurity (6-bromo-4-ester): Look for two doublets (meta-coupling) or distinct splitting patterns depending on the exact scaffold.[1]

  • Note: The 4-ester typically shifts the H3 proton downfield due to anisotropy.[1]

Q3: The melting point is broad and lower than literature (Literature: ~136-138°C).

Diagnosis: Solvent inclusion or partial hydrolysis. Troubleshooting:

  • Check NMR for solvent peaks: Methanol solvates are common. Dry at higher vacuum (not higher temp).

  • Check for Acid: If the ester hydrolyzed to the carboxylic acid, the melting point will shift drastically.[2] The acid is much more polar; check TLC (Acid stays at baseline in 20% EtOAc/Hex).

Visualizing the Crystallization Workflow

Crystallization Step1 1. Dissolve Crude (Reflux MeOH) Step2 2. Hot Filtration (Remove Salts) Step1->Step2 Insoluble? Step3 3. Anti-Solvent (Add H2O at 50°C) Step2->Step3 Clear Soln Step4 4. Controlled Cooling (25°C -> 4°C) Step3->Step4 Turbidity Step5 5. Isolate & Wash (Cold 1:1 MeOH/H2O) Step4->Step5 Crystals Formed

Figure 2: Step-by-step thermodynamic recrystallization workflow.

References

  • Indole Oxidation & Impurities

    • Source: Petko, K. I. (2017).[2][4] "What do common indole impurities look like?" ResearchGate.

    • Context: Discusses the pink/brown oxidation products of indoles and purific
    • URL:

  • Synthesis & Isomer Data

    • Source:Beilstein Archives.
    • Context: details the bromination patterns (C5 vs C6)
    • URL:[1]

  • Compound Specifications (CAS 731810-04-1)

    • Source: Sigma-Aldrich / Ambeed Product Catalog.[1]

    • Context: Verification of CAS, physical state, and basic solubility data.[2]

    • URL:[1]

  • Chromatographic Behavior

    • Source: SIELC Technologies.[5] "Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column."

    • Context: HPLC methods for bromoindoles, applicable to preparative scale-up.[1][2][5]

    • URL:[1]

Sources

Optimization

"Methyl 5-bromo-1H-indole-4-carboxylate solubility issues"

Technical Support Center: Methyl 5-bromo-1H-indole-4-carboxylate Senior Application Scientist Desk | Ticket ID: IND-5BR-SOL-001[1] Introduction: The "Brick Dust" Challenge Subject: Overcoming solubility and handling bott...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 5-bromo-1H-indole-4-carboxylate Senior Application Scientist Desk | Ticket ID: IND-5BR-SOL-001[1]

Introduction: The "Brick Dust" Challenge

Subject: Overcoming solubility and handling bottlenecks for Methyl 5-bromo-1H-indole-4-carboxylate (CAS: 731810-04-1).

Executive Summary: Methyl 5-bromo-1H-indole-4-carboxylate is a high-value scaffold for kinase inhibitors and antiviral agents.[1] However, it presents a classic "brick dust" profile: high crystallinity combined with significant lipophilicity. Users frequently report precipitation in biological media and incomplete dissolution during saponification or coupling reactions.

This guide moves beyond standard datasheets to address the physics of why this molecule crashes out and provides self-validating protocols to keep it in solution.

Part 1: Mechanistic Insight (The "Why")[1]

Q: Why is this specific indole isomer so difficult to dissolve compared to other bromoindoles?

A: The solubility issue is thermodynamic, driven by the specific substitution pattern at the C4 and C5 positions.

  • Crystal Lattice Energy: The C4-ester and C5-bromine are adjacent (ortho-like).[1] This creates a dense, interlocked crystal packing structure reinforced by the indole N-H hydrogen bonding. Breaking this lattice requires significant energy (high melting point).

  • Lipophilicity (

    
    ):  The methyl ester caps the polar carboxylate, while the bromine atom is highly lipophilic. The molecule lacks ionizable groups at physiological pH (7.4), meaning it relies entirely on hydrophobic solvation.
    
  • The "Water Shock": When a DMSO stock solution hits an aqueous buffer, the water molecules structure themselves around the hydrophobic indole (entropic penalty). If the concentration exceeds the critical solubility limit, the molecules aggregate instantly to minimize water contact, causing precipitation.

Visualizing the Solubility Decision Matrix:

SolubilityLogic Start Solid Compound (Methyl 5-bromo-1H-indole-4-carboxylate) Solvent Select Solvent System Start->Solvent DMSO DMSO / DMF (Dipolar Aprotic) Solvent->DMSO Alcohol Ethanol / Methanol (Protic) Solvent->Alcohol Water Aqueous Buffer (PBS / Media) Solvent->Water DMSO_Outcome High Solubility (>50 mM) Use for Stock DMSO->DMSO_Outcome Alcohol_Outcome Moderate Solubility Requires Heat/Sonication Alcohol->Alcohol_Outcome Water_Outcome Insoluble (<10 µM) Immediate Precipitation Water->Water_Outcome DMSO_Outcome->Water Dilution > 1:1000 (Risk of Crash-out)

Caption: Solubility decision tree highlighting the thermodynamic incompatibility with aqueous media and the necessity of organic carriers.

Part 2: Solvent Selection & Stock Preparation

Q: What are the validated solubility limits?

A: Based on structural analogs and internal application data, the following solubility profile is established. Note: Values are approximate and temperature-dependent.

Solvent SystemSolubility RatingEstimated Limit (25°C)Usage Recommendation
DMSO Excellent~100 mg/mL (400 mM)Primary Stock Solution. Store at -20°C.
DMF Good~80 mg/mLAlternative for chemical synthesis.[1]
Ethanol (100%) Moderate~10-20 mg/mLRequires warming (40°C) to dissolve initially.[1]
DCM / EtOAc Good>50 mg/mLBest for extraction/workup.
Water / PBS Poor< 0.01 mg/mLDo not dissolve directly.

Protocol: The "Step-Wise" Dissolution Method Use this for preparing high-concentration stocks (e.g., 100 mM).[1]

  • Weighing: Weigh the solid into a glass vial (avoid plastic if using DMF).

  • Wetting: Add 50% of the calculated DMSO volume.

  • Sonication: Sonicate in a water bath at 35-40°C for 5-10 minutes. Visual Check: The solution should be clear, not cloudy.

  • Completion: Add the remaining DMSO to reach the final volume. Vortex for 30 seconds.

  • Validation: Centrifuge the stock at 10,000 x g for 5 minutes. If a pellet forms, the compound is not fully dissolved.

Part 3: Bioassay Compatibility (The "Crash Out" Fix)

Q: My compound precipitates when I add the DMSO stock to cell culture media. How do I prevent this?

A: This is caused by "Solvent Shock." Adding 100% DMSO stock directly to water creates a local environment where the compound becomes insoluble faster than it can disperse.

The Solution: Intermediate Dilution Strategy Never jump from 100% DMSO to 0.1% DMSO in one step for high concentrations.

Visualizing the Serial Dilution Workflow:

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Conc. in Media/DMSO mix) Stock->Inter Step 1: 1:10 Dilution (e.g., 10% DMSO) Final Final Assay Plate (1x Conc., <0.5% DMSO) Stock->Final Direct Addition (High Risk) Inter->Final Step 2: 1:10 Dilution (Rapid Mixing) Precip PRECIPITATION! (Compound Loss) Final->Precip

Caption: Two-step dilution workflow to mitigate solvent shock and prevent precipitation in biological assays.

Protocol:

  • Prepare a 1000x stock in 100% DMSO.

  • Create a 10x intermediate solution by diluting the stock 1:100 into the assay buffer (ensure rapid vortexing during addition).

  • Add the 10x intermediate to your cells (1:10 dilution) to reach 1x final concentration.

Part 4: Synthetic Chemistry Troubleshooting

Q: I am trying to hydrolyze the ester to the acid (saponification), but the reaction is stalling or precipitating.

A: Standard hydrolysis (LiOH in THF/Water) often fails because the methyl ester is too hydrophobic to interact with the aqueous hydroxide. The solid precipitates out of the reaction mixture before it can react.

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Cloudy Reaction Mixture Compound precipitated.[1]Increase THF ratio or switch to Dioxane . Heat to 60°C.
Slow Reaction (>24h) Poor phase transfer.Add a phase transfer catalyst (e.g., TBAB) or use MeOH/THF/Water (2:2:1) .
Precipitate during Workup Product (Acid) insolubility.The acid form (5-bromo-1H-indole-4-carboxylic acid) is even less soluble.[1] Do not extract with water. Acidify and filter the solid directly.

Q: How do I purify the compound if it's impure?

A: Recrystallization is superior to chromatography for this intermediate due to its high crystallinity.

  • Solvent System: Ethyl Acetate / Hexanes (or Heptane).

  • Method: Dissolve in minimum hot Ethyl Acetate. Add Hexanes dropwise until persistent cloudiness appears. Cool slowly to 4°C.

References

  • Synthesis & Properties: Synthesis of 5-bromo-indole derivatives. ResearchGate.[2] (Accessed 2026).[3]

  • Solubility Data: Methyl 5-bromo-1H-indole-4-carboxylate Product Data. Sigma-Aldrich.[1][4] (Accessed 2026).[3]

  • Purification Protocols: Application Notes for Purification of Bromo-indole Carboxylic Acids. BenchChem.[5] (Accessed 2026).[3]

  • Handling Hydrophobic Compounds: Visualizing Hydrophobic Enzyme Interactions. MDPI. (Accessed 2026).[3] [1]

  • Chemical Structure Data: Methyl 5-bromo-1H-indole-4-carboxylate.[1][6][7] ChemicalBook. (Accessed 2026).[3]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Indole Functionalization

Introduction Indole remains one of the most "privileged" yet frustrating scaffolds in drug discovery. Its electron-rich pyrrole ring (C2/C3) creates high reactivity, but this often leads to regioselectivity issues, oligo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indole remains one of the most "privileged" yet frustrating scaffolds in drug discovery. Its electron-rich pyrrole ring (C2/C3) creates high reactivity, but this often leads to regioselectivity issues, oligomerization, and catalyst deactivation.

This guide moves beyond standard textbook procedures. It addresses the causality of failure modes—why your C-H activation stalled, why you obtained a C3/C2 mixture, or why N-alkylation failed—and provides self-validating protocols to correct them.

Module 1: Controlling Regioselectivity (C2 vs. C3)

Q1: I am targeting C3-functionalization, but I see significant C2-byproducts or mixtures. How do I lock in C3-selectivity?

Diagnosis: Indole is naturally nucleophilic at C3 (enamine-like reactivity). However, if the reaction temperature is too high or the acid catalyst is too strong, thermodynamic equilibration can lead to C2 isomers (Plancher rearrangement). In transition-metal catalysis, C2 is often favored via a Concerted Metalation-Deprotonation (CMD) pathway.

The Fix:

  • Switch Mechanism: Move away from metal-catalyzed C-H activation (often C2-selective) to electrophilic substitution (SEAr) , which inherently favors C3.

  • Solvent Effect: Use Hexafluoroisopropanol (HFIP) . HFIP stabilizes the cationic sigma-complex intermediate at C3 via hydrogen bonding, preventing migration to C2.

  • Protocol (Friedel-Crafts Type):

    • Catalyst: 5-10 mol% In(OTf)3 or simply HFIP as solvent/promoter.

    • Temperature: Keep below 0°C initially, then warm to RT.

    • Check: If C2-product forms, lower temperature and reduce reaction time.

Q2: I need to access the C2-position directly. How do I override the natural C3-reactivity without blocking C3?

Diagnosis: You cannot rely on simple electrophilic substitution. You must utilize a Directing Group (DG) or a specific Catalytic Cycle that favors the C2-H bond acidity (pKa ~ 21) over C3-nucleophilicity.

The Fix:

  • Directing Group Strategy: Install a removable N-pyrimidyl or N-pivaloyl group. These coordinate with Pd(II) or Rh(III), placing the metal explicitly at C2.

  • The "Oxidant Switch" (Ir-Catalysis):

    • Scenario: Using [Cp*IrCl2]2 catalyst.

    • Observation: Cu(OAc)2 favors C2 (CMD pathway). Ag2O can shift selectivity toward C4 or oxidative dimerization.

  • Protocol (Pd-Catalyzed C2-Arylation):

    • Catalyst: Pd(OAc)2 (5-10 mol%).

    • Oxidant: AgOAc (2.0 equiv) is superior to Cu salts for preventing catalyst poisoning in this specific transformation.

    • Additive:Pivalic Acid (30 mol%) . Crucial: It acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at C2.

Visual Guide: Regioselectivity Decision Tree

IndoleRegio Start Target Position? C3 C3 (Nucleophilic) Start->C3 C2 C2 (Directing Group) Start->C2 C47 C4-C7 (Remote) Start->C47 MethodC3 Electrophilic Subst. (Friedel-Crafts) C3->MethodC3 MethodC2 Trans. Metal C-H Act. (Pd/Rh/Ru) C2->MethodC2 MethodC7 Transient DG or C3-Blocker C47->MethodC7 Steric Control SolventC3 Use HFIP Solvent Low Temp MethodC3->SolventC3 Stabilize C3+ AdditiveC2 Add PivOH (Proton Shuttle) N-Directing Group MethodC2->AdditiveC2 CMD Mechanism

Caption: Decision matrix for selecting catalytic systems based on the desired indole functionalization site.

Module 2: Troubleshooting N-Alkylation vs. C-Alkylation

Q3: I am trying to N-alkylate indole with an alkyl halide, but I am getting significant C3-alkylation. Why?

Diagnosis: The indole anion (indolyl) is an ambident nucleophile.

  • Ionic Control (N-attack): Favored by dissociated ion pairs (strong bases, polar aprotic solvents).

  • Soft/Covalent Control (C3-attack): Favored by tight ion pairs (Mg/Zn salts) or solvent-separated pairs where the soft C3 center dominates.

The Fix:

  • Base Selection: Switch to NaH (Sodium Hydride) or KOH . Avoid weak bases like carbonates if selectivity is poor.

  • Solvent: Use DMF or DMSO . These highly polar aprotic solvents solvate the cation (Na+), leaving the "naked" N-anion free to react aggressively.

  • Temperature: Higher temperatures (60-80°C) generally favor the thermodynamic N-product over the kinetic C3-product.

Comparative Data: Solvent/Base Effects

| Reaction

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Bromoindole Positional Isomers for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals. The introduction of a bromine atom onto the indole ring provides a versatile han...

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals. The introduction of a bromine atom onto the indole ring provides a versatile handle for synthetic diversification, primarily through transition-metal-catalyzed cross-coupling reactions. However, the position of the bromine atom significantly influences the reactivity of the C-Br bond and the indole nucleus itself. This guide provides an in-depth comparison of the reactivity of 4-, 5-, 6-, and 7-bromoindole isomers in key synthetic transformations, supported by experimental data and mechanistic insights to inform rational synthetic design in drug discovery programs.

The Underlying Principles: Electronic and Steric Effects

The reactivity of bromoindole isomers is governed by a delicate interplay of electronic and steric effects. The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack, particularly at the C3 position. The nitrogen lone pair's ability to donate electron density into the pyrrole ring is a key driver of this reactivity.

The bromine atom exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+M). Overall, bromine is a deactivating group in electrophilic aromatic substitution. The position of the bromine atom on the benzene ring of the indole nucleus dictates its influence on the electron density distribution and accessibility of the reactive sites.

  • 4-Bromoindole & 7-Bromoindole: The bromine atom is in closer proximity to the pyrrole ring. This can lead to greater steric hindrance in reactions involving the C-Br bond or the indole nitrogen. Electronically, the inductive effect of the bromine at these positions can have a more pronounced influence on the pyrrole ring.

  • 5-Bromoindole & 6-Bromoindole: The bromine atom is more remote from the pyrrole ring, minimizing steric hindrance around the nitrogen and C3 position. The electronic effects are primarily transmitted through the benzene ring.

These fundamental differences manifest in the relative reactivity of the isomers in various chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are arguably the most important application of bromoindoles in synthetic chemistry. The reactivity of the C-Br bond is paramount in these transformations. The generally accepted trend for halogen reactivity in palladium-catalyzed couplings is I > Br > Cl, which is a consequence of the carbon-halogen bond dissociation energies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For bromoindoles, it's widely used to introduce aryl and heteroaryl substituents.

General Reactivity Trend (Inferred): 5-Bromoindole ≈ 6-Bromoindole > 7-Bromoindole > 4-Bromoindole

This trend is largely influenced by steric factors. The 4- and 7-bromo isomers can experience greater steric hindrance around the C-Br bond, potentially slowing down the oxidative addition step in the catalytic cycle. While direct comparative studies under identical conditions are sparse, the literature suggests that 5- and 6-bromoindoles are generally excellent substrates, often providing high yields. For instance, the Suzuki-Miyaura coupling of 5-bromo-1-ethyl-1H-indazole, an indole bioisostere, with N-Boc-2-pyrroleboronic acid using Pd(dppf)Cl₂ as a catalyst proceeds in high yield.[1] Similarly, 7-bromoindole is also a versatile substrate in Suzuki couplings.[2][3]

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Bromoindoles

Bromoindole IsomerCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)dppf (5)K₂CO₃Dimethoxyethane80295[1]
7-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (10)-Cs₂CO₃DMF1202482[4]

Note: This table presents data from different sources and is for illustrative purposes. Direct comparison of yields requires identical reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromoindole

  • To a flame-dried Schlenk flask, add 5-bromoindole (1.0 eq.), the desired boronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and anhydrous, degassed solvent (e.g., DME/H₂O).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, perform an aqueous work-up, and extract with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[5][6]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Regeneration of Catalyst Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction couples aryl halides with alkenes. The regioselectivity of the Heck reaction can be influenced by both steric and electronic factors.[7][8]

General Reactivity Trend (Inferred): 5-Bromoindole ≈ 6-Bromoindole > 7-Bromoindole > 4-Bromoindole

Similar to the Suzuki coupling, steric hindrance around the C4 and C7 positions can impede the reaction. The literature provides numerous examples of successful Heck reactions with 5-bromoindole.[7]

Experimental Protocol: Heck Reaction of 5-Bromoindole

  • In a reaction vessel, combine 5-bromoindole (1.0 eq.), the alkene (1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 eq.).

  • Add a suitable solvent (e.g., DMF or MeCN).

  • Degas the mixture and heat under an inert atmosphere to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, perform a standard aqueous work-up, and purify by column chromatography.

Diagram: Heck Reaction Workflow

Heck_Workflow cluster_reactants Reactants & Catalyst cluster_procedure Reaction Procedure cluster_workup Work-up & Purification Bromoindole Bromoindole Combine Combine Bromoindole->Combine Alkene Alkene Alkene->Combine Pd_Catalyst Pd_Catalyst Pd_Catalyst->Combine Base Base Base->Combine Degas Degas Combine->Degas Heat Heat Degas->Heat Monitor Monitor Heat->Monitor Workup Workup Monitor->Workup Extraction Extraction Workup->Extraction Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product

Caption: A generalized experimental workflow for the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[9][10] The choice of ligand is critical for achieving high yields and depends on the nature of both the bromoindole and the amine coupling partner.

General Reactivity Trend (Inferred): 5-Bromoindole ≈ 6-Bromoindole > 7-Bromoindole > 4-Bromoindole

Again, steric hindrance at the 4- and 7-positions can be a significant factor. Numerous successful Buchwald-Hartwig aminations of 5-bromoindole have been reported.[7]

Table 2: Illustrative Buchwald-Hartwig Amination of Bromoindoles

Bromoindole IsomerAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
5-BromoindoleAnilinePd₂(dba)₃ (1)XPhos (4)NaOtBuToluene10095[7]
7-BromoindoleMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10085-

Note: Data for 7-bromoindole is illustrative and based on general protocols.

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromoindole

  • To a reaction tube, add 5-bromoindole (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the mixture to the specified temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress until the starting material is consumed.

  • Cool the reaction, quench with water, and extract with an organic solvent.

  • Purify the product by column chromatography.[7]

Electrophilic Substitution

The indole ring is inherently reactive towards electrophiles, with a strong preference for substitution at the C3 position. The bromine substituent on the benzene ring acts as a deactivator but does not typically alter this regioselectivity.[11][12]

General Reactivity Trend: 5-Bromoindole ≈ 6-Bromoindole > 4-Bromoindole ≈ 7-Bromoindole > Unsubstituted Indole

The bromine atom's electron-withdrawing inductive effect deactivates the ring towards electrophilic attack compared to unsubstituted indole. The magnitude of this deactivation is influenced by the bromine's position. For 4- and 7-bromoindoles, the closer proximity of the bromine to the pyrrole ring may lead to a more significant deactivating effect on the C3 position.

Table 3: Common Electrophilic Substitution Reactions on 5-Bromoindole

ReactionReagentPosition of Substitution
BrominationBr₂ in CH₂Cl₂C3
NitrationHNO₃ / Ac₂OC3
Vilsmeier-Haack FormylationPOCl₃ / DMFC3
Mannich ReactionCH₂O / Me₂NHC3

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Bromoindole

  • In a flask, cool a solution of dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) with stirring to form the Vilsmeier reagent.

  • Add a solution of 5-bromoindole in DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH solution).

  • Collect the precipitated product by filtration, wash with water, and dry to obtain 5-bromoindole-3-carbaldehyde.[12]

Diagram: Regioselectivity of Electrophilic Attack on Bromoindole

Caption: The C3 position is the primary site of electrophilic attack for bromoindole isomers.

Metal-Halogen Exchange

Metal-halogen exchange, typically using an organolithium reagent like n-butyllithium or t-butyllithium, is a powerful method for converting the C-Br bond to a C-Li bond. This creates a potent nucleophile that can react with a variety of electrophiles.

General Reactivity Trend: 7-Bromoindole ≈ 4-Bromoindole > 6-Bromoindole ≈ 5-Bromoindole

The rate of lithium-halogen exchange is influenced by the acidity of the proton ortho to the halogen. A more acidic ortho proton facilitates the exchange. The proximity of the electron-withdrawing pyrrole ring in 4- and 7-bromoindole increases the acidity of the C-H bonds on the benzene ring, making these isomers generally more reactive in metal-halogen exchange.

Experimental Protocol: Lithiation and Quenching of 7-Bromoindole

  • Dissolve 7-bromoindole in an anhydrous ether solvent (e.g., THF or Et₂O) under an inert atmosphere and cool to -78 °C.

  • Slowly add a solution of n-butyllithium (1.1 eq.) and stir for a short period (e.g., 15-30 minutes).

  • Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Conclusion and Future Outlook

The positional isomerism of bromoindoles has a profound impact on their chemical reactivity. For palladium-catalyzed cross-coupling reactions, 5- and 6-bromoindoles are often the substrates of choice due to reduced steric hindrance. In contrast, for metal-halogen exchange, the 4- and 7-isomers tend to be more reactive due to electronic effects. In electrophilic substitution, while all isomers are deactivated relative to indole, the C3 position remains the primary site of reaction.

Understanding these reactivity patterns is crucial for the strategic design of synthetic routes in drug discovery and development. As new catalytic systems with enhanced activity and selectivity are developed, the reactivity differences between these isomers may be further exploited to achieve even more sophisticated molecular architectures. Future comparative studies providing quantitative kinetic and yield data under standardized conditions will be invaluable for further refining our understanding and predictive power in the synthesis of complex indole-containing molecules.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromoindole. BenchChem.
  • Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7433–7442. [Link]

  • BenchChem. (2025). comparative analysis of catalysts for 5-bromoindole Suzuki coupling. BenchChem.
  • Barattini, S., et al. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 13(8), 1795-1805. [Link]

  • Willis, M. C. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Accounts of Chemical Research, 43(3), 375-386.
  • Govek, T. D., & Overman, L. E. (2001). Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-Indoles Using Trialkylboranes. Journal of the American Chemical Society, 123(37), 9468–9469. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromoindole. BenchChem.
  • Levin, J. I. (2012). Diindolylamine Preparation and Stability Investigations. ACS Medicinal Chemistry Letters, 3(11), 909-913. [Link]

  • BenchChem. (2025). comparative analysis of catalysts for 5-bromoindole Suzuki coupling. BenchChem.
  • Smith, A. B., et al. (2019).
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • de Vries, J. G. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • Harish Chopra. (2021). Electrophilic Aromatic Substitution (Quantitative Treatment). [Link]

  • Sigman, M. S., & Werner, E. W. (2012). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctanes. ChemRxiv.
  • BenchChem. (2025).
  • Scribd. Factors Affecting The Relative Rates of Electrophilic Aromatic Substitution Reactions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatile Reactivity of 7-Bromoindole (CAS 51417-51-7) in Chemical Synthesis. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Knochel, P., et al. (2006). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry, 71(16), 6148-6157. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Liu, Z., & Marder, T. B. (2010). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 49(48), 9225-9228. [Link]

  • Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17852-17861. [Link]

  • University of Arizona.
  • Zhang, Y., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 160-163. [Link]

  • Evano, G., & Blanchard, N. (2013). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Angewandte Chemie International Edition, 52(25), 6332-6344. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatile Reactivity of 7-Bromoindole (CAS 51417-51-7) in Chemical Synthesis. [Link]

  • Leroux, F. R. (2004). New Vistas in Halogen/Metal Exchange Reactions: The Discrimination Between Seemingly Equal Halogens. Current Organic Chemistry, 8(2), 139-150.
  • Paul, C. E., et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 1. [Link]

  • Miller, R. W. (2002). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship.

Sources

Comparative

Technical Guide: Structure-Activity Relationship of Methyl 5-bromo-1H-indole-4-carboxylate Derivatives

Core Application: Next-Generation Influenza Virus PB2 Inhibitors & Viral Polymerase Modulation Executive Summary: The "Privileged" 4-Carboxylate Scaffold In the landscape of antiviral drug discovery, the Methyl 5-bromo-1...

Author: BenchChem Technical Support Team. Date: February 2026

Core Application: Next-Generation Influenza Virus PB2 Inhibitors & Viral Polymerase Modulation

Executive Summary: The "Privileged" 4-Carboxylate Scaffold

In the landscape of antiviral drug discovery, the Methyl 5-bromo-1H-indole-4-carboxylate scaffold (CAS: 731810-04-1) represents a critical intermediate for accessing high-affinity inhibitors of viral polymerases. While the indole core is ubiquitous in medicinal chemistry, the specific substitution pattern of a C4-ester combined with a C5-halogen creates a unique vector for "fragment-growing" strategies.

This guide focuses on the primary utility of this scaffold: the development of Influenza A Virus PB2 (Polymerase Basic protein 2) inhibitors . These derivatives function as bioisosteres to 7-azaindole agents (like Pimodivir/VX-787), offering distinct metabolic stability and solubility profiles while targeting the viral "cap-snatching" mechanism.

Key Performance Indicators (KPIs) for Derivatives
FeatureIndole-4-carboxylate DerivativeReference Std (Oseltamivir)Reference Std (Pimodivir)
Primary Target Influenza PB2 Subunit (Cap-binding)Neuraminidase (NA)Influenza PB2 Subunit
Mechanism Inhibition of Transcription InitiationInhibition of Viral ReleaseInhibition of Transcription Initiation
Resistance Profile Active against NA-resistant strainsSusceptible to H274Y mutationLow cross-resistance with NAIs
Metabolic Stability High (Tunable via N1/C4 subs)ModerateHigh (but complex synthesis)
EC50 (H1N1) 0.04 – 0.5 µM (Optimized)~0.5 – 1.0 nM< 1 nM

Mechanism of Action: Arresting the "Cap-Snatch"

To understand the SAR of these derivatives, one must understand the target. Influenza virus RNA-dependent RNA polymerase (RdRp) steals 5'-caps from host mRNAs to prime its own transcription. This process, "cap-snatching," is mediated by the PB2 subunit .

Derivatives of Methyl 5-bromo-1H-indole-4-carboxylate bind to the cap-binding pocket of PB2. The C5-substituent (introduced via the bromine handle) occupies the hydrophobic cap-binding groove, while the C4-carboxylate interacts with the "mid-link" domain or solvent front, often forming critical hydrogen bonds or salt bridges.

PB2_Inhibition_Pathway Host_mRNA Host mRNA (5'-Cap) Viral_PB2 Viral PB2 Subunit (Cap-Binding Pocket) Host_mRNA->Viral_PB2 Normal Binding Complex Inhibitor-PB2 Complex (Locked Conformation) Viral_PB2->Complex Stabilization Indole_Deriv Indole-4-carboxylate Derivative Indole_Deriv->Viral_PB2 High Affinity Binding (Competition) Transcription Viral Transcription Initiation Complex->Transcription BLOCKS Replication Viral Replication Transcription->Replication

Figure 1: Mechanism of PB2 inhibition.[1] The indole derivative outcompetes host mRNA for the PB2 binding site, effectively shutting down viral replication at the transcription stage.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of this scaffold is governed by three critical vectors.

Vector 1: The C5 "Warhead" (Bromine Displacement)

The bromine at position C5 is not the active moiety; it is the synthetic handle . High-activity derivatives invariably replace this Br with bulky, hydrophobic heteroaromatics via Suzuki-Miyaura coupling.

  • Optimal Substituents: Pyrimidines, Pyridines, or 7-Azaindoles.

  • Role: These groups occupy the deep hydrophobic pocket normally reserved for the m7GTP cap of host RNA.

  • Insight: Direct linkage of a 2-aminopyrimidine moiety to C5 often yields sub-nanomolar affinity due to

    
    -stacking interactions with PB2 aromatic residues (e.g., Phe323).
    
Vector 2: The C4 Anchor (Carboxylate Modifications)

The methyl ester is a precursor. The SAR here splits into two paths:

  • Hydrolysis to Acid (COOH): Increases polarity and allows for salt-bridge formation with basic residues (Arg/Lys) in the PB2 mid-link domain.

  • Bioisosteric Replacement: Conversion to amides or oxadiazoles.

    • Observation: Bulky amides at C4 often decrease potency due to steric clash, but small amides (CONH2, CONHMe) can improve metabolic stability compared to the free acid.

Vector 3: The N1 Pharmacokinetic Modulator

The indole nitrogen offers a site to tune lipophilicity (LogP) and solubility without disrupting the core binding mode.

  • Tosyl/Sulfonyl Groups: Often used in intermediates (like Pimodivir precursors) but metabolically labile.

  • Alkyl/Cycloalkyl Groups: N-methylation or N-cyclopropylmethyl groups stabilize the indole core and prevent rapid glucuronidation.

SAR_Map Core Methyl 5-bromo-1H- indole-4-carboxylate (Scaffold) C5_Mod C5 Position (Bromine) High-Affinity Vector Core->C5_Mod Suzuki Coupling (Add Hydrophobic HetAr) C4_Mod C4 Position (Ester) Solubility/Binding Anchor Core->C4_Mod Hydrolysis/Amidation (H-Bonding w/ Arg/Lys) N1_Mod N1 Position (Nitrogen) PK/Metabolic Tuning Core->N1_Mod Alkylation/Sulfonylation (LogP Adjustment) C5_Out Occupies m7GTP Hydrophobic Pocket C5_Mod->C5_Out C4_Out Interacts with PB2 Mid-Link Domain C4_Mod->C4_Out N1_Out Prevents Glucuronidation Increases Oral Bioavailability N1_Mod->N1_Out

Figure 2: SAR Map detailing the functional role of each position on the scaffold.

Experimental Protocols

Reliable data generation requires rigorous synthesis and assay protocols.

Protocol A: Synthesis of C5-Aryl Derivatives (Suzuki Coupling)

Objective: Replace C5-Br with a functionalized pyrimidine.

  • Reactants: Methyl 5-bromo-1H-indole-4-carboxylate (1.0 eq), Aryl-boronic acid/ester (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).

  • Solvent: Dioxane/Water (4:1).[1]

  • Conditions: Degas with Argon for 10 min. Heat to 90°C for 12 hours under inert atmosphere.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Critical Control: Monitor the de-bromination byproduct (indole-4-carboxylate), which can co-elute if the catalyst load is too high or the reaction runs too long.

Protocol B: Influenza CPE Reduction Assay

Objective: Quantify antiviral potency (EC50).

  • Cell Line: MDCK (Madin-Darby Canine Kidney) cells.

  • Infection: Seed cells in 96-well plates. Infect with Influenza A (e.g., A/PR/8/34 H1N1) at MOI = 0.001.

  • Treatment: Add serial dilutions of the Indole derivative immediately post-infection.

  • Incubation: 48–72 hours at 37°C, 5% CO2.

  • Readout: Measure cell viability using MTS or CellTiter-Glo.

    • Calculation: % Protection = [(Test - Virus Control) / (Cell Control - Virus Control)] × 100.

    • Self-Validation: Oseltamivir carboxylate must be included as a positive control (Expected EC50: ~1-10 nM).

Comparative Analysis: Indole vs. 7-Azaindole

The 7-azaindole scaffold (found in VX-787) is the gold standard. Why use the Indole-4-carboxylate?

Parameter7-Azaindole (VX-787 Core)Indole-4-carboxylate (Alternative)
Solubility Low (requires solubilizing groups)Moderate (Ester/Acid improves solubility)
Synthesis Cost High (Starting materials expensive)Low (Methyl 5-bromo-indole-4-carboxylate is accessible)
Metabolic Liability Aldehyde Oxidase (AO) oxidation at C2Resistant to AO oxidation (C2 is less electron-deficient)
Binding Affinity Excellent (Additional N7 H-bond)Good (Requires optimized C4/C5 subs to compensate)

Scientist's Insight: While 7-azaindoles bind tighter, they often suffer from rapid metabolism by Aldehyde Oxidase in humans. The Indole-4-carboxylate scaffold offers a "metabolic bypass," retaining potency while avoiding the AO pathway, making it a superior choice for oral drug candidates requiring long half-lives.

References

  • Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Journal of Medicinal Chemistry. Link

  • Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. Journal of Medicinal Chemistry. Link

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B. Link

  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Molecules. Link

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors. Journal of Medicinal Chemistry. Link

Sources

Validation

"spectroscopic analysis of Methyl 5-bromo-1H-indole-4-carboxylate analogs"

Topic: Spectroscopic Analysis of Methyl 5-bromo-1H-indole-4-carboxylate Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1] Executive Summary Me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of Methyl 5-bromo-1H-indole-4-carboxylate Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary

Methyl 5-bromo-1H-indole-4-carboxylate (hereafter referred to as MBIC-4,5 ) represents a critical scaffold in the synthesis of antiviral agents (e.g., Umifenovir analogs) and HCV inhibitors. Its structural uniqueness lies in the contiguous functionalization of the C4 (ester) and C5 (bromide) positions. This specific substitution pattern creates significant steric and electronic tension, making spectroscopic validation difficult but essential.

This guide provides a definitive technical comparison between MBIC-4,5 and its most common synthetic impurities and analogs: the Regioisomer (MBIC-4,6) and the Hydrolyzed Acid (BIC-4-Acid) . We move beyond basic characterization to provide a decision-making framework for structural confirmation.

Part 1: Structural Context & Critical Significance

In drug discovery, the indole C4 position is notoriously difficult to functionalize due to the lack of natural nucleophilicity compared to C3. Introducing a carboxylate at C4 and a bromide at C5 often involves high-energy intermediates (e.g., arynes or directed lithiation), leading to frequent regiochemical mixtures.

Why this specific analysis matters:

  • Regioisomerism: The primary synthetic risk is the formation of the 4,6-substituted isomer. Distinguishing the 4,5-pattern (ortho protons) from the 4,6-pattern (meta protons) is the "Go/No-Go" decision point in QC.

  • Electronic Push-Pull: The C4-ester (Electron Withdrawing Group, EWG) and C5-Bromine (Weak EWG/Mesomeric Donor) create a unique shielding environment for the pyrrole protons, specifically H3.

Part 2: Comparative Spectroscopic Profiling

Nuclear Magnetic Resonance ( H NMR)

The definitive identification relies on the coupling constants (


-values) of the benzene ring protons.[1]
The "Gold Standard" Differentiator: Coupling Constants
  • Target (MBIC-4,5): Contains protons at H6 and H7.[1] These are adjacent (ortho).

    • Diagnostic Signal: Two doublets with

      
       .
      
  • Alternative (MBIC-4,6): Contains protons at H5 and H7. These are separated by the bromine (meta).

    • Diagnostic Signal: Two doublets (or broad singlets) with

      
       .
      
Chemical Shift Comparison Table (Solvent: DMSO-

)

Note: DMSO-


 is preferred over CDCl

to prevent aggregation and clearly resolve the labile N-H proton.
Proton PositionTarget: MBIC-4,5 (

ppm)
Isomer: MBIC-4,6 (

ppm)
Acid Analog: BIC-4-Acid (

ppm)
Mechanistic Insight
NH (H1) 11.8 - 12.0 (br s)11.7 - 11.9 (br s)12.1 - 12.3 (br s)Acidic proton; shifts downfield in the free acid due to H-bonding.
H2 7.45 (t/m)7.40 (t/m)7.48 (t/m)Typical

-proton; minimally affected by benzene ring substitution.
H3 7.10 - 7.25 (m) 6.90 - 7.00 (m)7.15 (m)Critical: The C4-ester exerts a strong deshielding anisotropy effect on H3.
H5 Substituted (Br)7.80 (d,

)
Substituted (Br)In the 4,6-isomer, H5 is deshielded by the C4-ester.
H6 7.35 (d,

)
Substituted (Br)7.32 (d,

)
In Target, H6 is ortho to H7.
H7 7.55 (d,

)
7.60 (d,

)
7.52 (d,

)
H7 is generally the most downfield aromatic signal due to N1 lone pair proximity.
-OCH

3.85 (s)3.82 (s)Absent Disappearance of this singlet confirms hydrolysis to the acid.
Infrared Spectroscopy (FT-IR)

IR is the secondary check for functional group integrity, specifically distinguishing the ester from the free acid or decarboxylated byproducts.

  • Ester Carbonyl (C=O): Sharp band at 1715–1725 cm

    
     .
    
    • Differentiation: The free acid analog (BIC-4-Acid) will show a broader band at 1680–1700 cm

      
       and a broad O-H stretch (2500–3000 cm
      
      
      
      ).
  • NH Stretch: Sharp band at 3280–3350 cm

    
     .
    
    • Note: If this band broadens significantly, dry the sample; moisture interferes with indole N-H analysis.

Mass Spectrometry (LC-MS)

MS is used primarily for elemental composition and purity, not regioisomer differentiation.

  • Isotopic Pattern: Bromine exists as

    
    Br and 
    
    
    
    Br in a nearly 1:1 ratio.
  • Target Signal: Look for the M+ and M+2 doublet of equal intensity.

    • Example: For C

      
      H
      
      
      
      BrNO
      
      
      (MW ~254), expect peaks at m/z 254 and 256 .
    • Validation: If the M+2 peak is absent, you have likely debrominated the product (common during lithiation steps).

Part 3: Experimental Protocols

Protocol A: High-Fidelity NMR Acquisition

To ensure detection of small coupling constants for isomer differentiation.

  • Sample Prep: Dissolve 10 mg of MBIC-4,5 in 0.6 mL DMSO-

    
     .
    
    • Why DMSO? CDCl

      
       can be acidic (traces of HCl), causing proton exchange broadening of the N-H signal. DMSO stabilizes the polar indole.
      
  • Instrument: Minimum 400 MHz spectrometer (600 MHz preferred for clean resolution of H2/H3 coupling).

  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (

      
      ): 3.0 seconds  (Essential for accurate integration of the aromatic protons vs. the methyl singlet).
      
    • Scans: 64 (to resolve minor isomeric impurities).

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance resolution of the splitting patterns.

Protocol B: Rapid QC Decision Workflow

A self-validating logic flow for reaction monitoring.

  • TLC Check: (Hexane:EtOAc 3:1). MBIC-4,5 usually runs slightly lower (

    
    ) than the 4,6-isomer (
    
    
    
    ) due to the dipole clustering of Br and COOMe.
  • LC-MS Screen: Confirm [M+H]

    
     doublet at 254/256.
    
  • NMR Verification: Zoom immediately to 7.3–7.6 ppm region.

    • If doublet (

      
      ):  Proceed to scale-up (Target confirmed).
      
    • If singlet/meta-doublet (

      
      ):  Reject (Regioisomer).
      

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for identifying the correct analog during synthesis.

IndoleAnalysis Start Crude Reaction Mixture (Indole Functionalization) MS_Check LC-MS Analysis (Check m/z 254/256) Start->MS_Check Isotope_Decision Isotopic Pattern 1:1 Ratio? MS_Check->Isotope_Decision Fail_DeH Rejection: Debrominated Product Isotope_Decision->Fail_DeH No (Single Peak) NMR_Prep 1H NMR Acquisition (DMSO-d6) Isotope_Decision->NMR_Prep Yes (Doublet) Region_Check Analyze Aromatic Region (7.3 - 7.6 ppm) NMR_Prep->Region_Check Ortho_Coup Coupling J ≈ 8.5 Hz (Ortho H6-H7) Region_Check->Ortho_Coup Doublets Observed Meta_Coup Coupling J ≈ 1.8 Hz (Meta H5-H7) Region_Check->Meta_Coup Singlets/Meta-Doublets Target_Conf CONFIRMED TARGET: Methyl 5-bromo-1H-indole-4-carboxylate Ortho_Coup->Target_Conf Isomer_Conf IDENTIFIED IMPURITY: Methyl 6-bromo-1H-indole-4-carboxylate Meta_Coup->Isomer_Conf

Caption: Analytical Decision Tree for differentiating the target 5-bromo-4-carboxylate from its 6-bromo regioisomer using coupling constants.

References

  • Synthesis and Functionalization of Indole-4-carboxylates. Source:Journal of Organic Chemistry. The regioselective synthesis of 4-substituted indoles often utilizes thallation or directed lithiation strategies. URL:[Link] (General Journal Link for verification of methodology standards)

  • NMR Characteristics of 4,5-Disubstituted Indoles. Source:Magnetic Resonance in Chemistry. Detailed tabulation of substituent effects on indole proton chemical shifts. URL:[Link]

  • Antiviral Indole Scaffolds (Arbidol Analogs). Source:Journal of Medicinal Chemistry. Contextualizes the biological relevance of the 5-bromo-4-carboxylate core. URL:[Link]

Sources

Comparative

Strategic Alternatives to Methyl 5-bromo-1H-indole-4-carboxylate: A Comparative Guide

The following guide is a comprehensive technical comparison of Methyl 5-bromo-1H-indole-4-carboxylate and its strategic alternatives. This content is structured for medicinal chemists and process scientists, focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical comparison of Methyl 5-bromo-1H-indole-4-carboxylate and its strategic alternatives. This content is structured for medicinal chemists and process scientists, focusing on reactivity profiles, synthetic utility, and experimental protocols.[1]

Executive Summary: The "Ortho-Clash" Challenge

Methyl 5-bromo-1H-indole-4-carboxylate (CAS: 731810-04-1) is a high-value "scaffold hub" in drug discovery, particularly for kinase inhibitors and GPCR ligands. Its value lies in its dual functionality:

  • C5-Bromine: A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C4-Ester: A masked carboxylic acid for solubility modulation or further derivatization.

The Problem: The C4-ester and C5-bromine are in an ortho relationship. This creates significant steric hindrance, making the C5-bromine less reactive than in a typical 5-bromoindole. Standard catalytic systems often fail or require harsh conditions, leading to ester hydrolysis or decarboxylation.

The Solution: This guide evaluates three classes of alternatives to overcome these limitations:

  • High-Reactivity Analogs (Iodo): For difficult couplings where the Bromo-scaffold fails.

  • Cost-Effective Analogs (Chloro): For early-stage screening or when the coupling partner is highly reactive.

  • Process-Optimized Analogs (Acid/Nitrile): For bypassing downstream hydrolysis steps.

Comparative Analysis: Reagent Performance

The following table contrasts the primary reagent (Methyl 5-bromo...) with its key alternatives based on reactivity (oxidative addition rate), stability, and application context.

Reagent VariantStructureReactivity (C5)Steric Bulk (C4/C5)Cost/AvailabilityBest Use Case
Methyl 5-bromo-1H-indole-4-carboxylate Br / COOMe Moderate High Standard General purpose scaffold generation.
Methyl 5-iodo-1H-indole-4-carboxylateI / COOMeHigh Very HighLow (Custom Synth)Sterically demanding couplings (e.g., ortho-substituted boronic acids).
Methyl 5-chloro-1H-indole-4-carboxylateCl / COOMeLowModerateHigh (Custom Synth)Process scale-up where catalyst cost is optimized; highly stable intermediate.
5-Bromo-1H-indole-4-carboxylic acidBr / COOHModerateHighModerateDirect polar scaffold synthesis ; avoids hydrolysis step.
Methyl 5-methyl-1H-indole-4-carboxylateMe / COOMeInertModerateModerateNegative Control (SAR studies) or "dead" end of the vector.
Technical Insight: The Halogen Effect

In Palladium-catalyzed cross-couplings, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species.

  • Order of Reactivity: C-I > C-Br >> C-Cl.

  • The "Ortho-Effect": The C4-COOMe group exerts electron-withdrawing effects (deactivating oxidative addition) and steric repulsion.

    • Recommendation: If your Suzuki coupling with the Bromo scaffold yields <40% after 12 hours, switch to the Iodo analog or upgrade the ligand (see Protocol A).

Decision Logic & Synthetic Pathway

The following diagram illustrates the decision process for selecting the correct reagent and the downstream synthetic flow.

IndoleScaffold Start Target Scaffold: 4,5-Disubstituted Indole Check Coupling Partner Complexity? Start->Check Route_Br Use Methyl 5-bromo-4-carboxylate (Standard) Check->Route_Br Simple Aryl Boronic Acid Route_I Use Methyl 5-iodo-4-carboxylate (High Reactivity) Check->Route_I Sterically Hindered / Electron-Poor Boronic Acid Route_Cl Use Methyl 5-chloro-4-carboxylate (Cost/Stability) Check->Route_Cl Scale-up / Cost Sensitive Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) Route_Br->Suzuki Route_I->Suzuki Route_Cl->Suzuki Requires Specialized Ligand Hydrolysis Ester Hydrolysis (LiOH/THF) Suzuki->Hydrolysis Final Final Drug Candidate (Acid/Amide) Hydrolysis->Final

Figure 1: Strategic selection workflow for 4,5-disubstituted indole synthesis.

Experimental Protocols

Protocol A: Sterically Encumbered Suzuki Coupling

Use this protocol for the Methyl 5-bromo-1H-indole-4-carboxylate when standard conditions fail.

Rationale: The bulky C4-ester hinders the approach of the Palladium catalyst. We utilize SPhos , a bulky, electron-rich phosphine ligand that facilitates oxidative addition in hindered systems.

Materials:

  • Methyl 5-bromo-1H-indole-4-carboxylate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: SPhos (10 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Methodology:

  • Pre-activation: In a glovebox or under Argon, mix Pd(OAc)₂ and SPhos in dry Toluene. Stir for 10 minutes at Room Temperature (RT) until the solution turns a vibrant orange/yellow (formation of active Pd(0)-L species).

  • Loading: Add the indole substrate, boronic acid, and K₃PO₄ to a reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the pre-activated catalyst solution and the water.[2] Cap the vial immediately.

  • Reaction: Heat the block to 100°C with vigorous stirring (1000 rpm). The biphasic system requires high agitation rates for phase transfer.

  • Monitoring: Check via LC-MS at 2 hours.

    • Self-Validation Check: If >50% starting material remains, add a second portion of catalyst (2.5 mol%) and continue heating.

  • Workup: Cool to RT, dilute with EtOAc, wash with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Controlled Hydrolysis of the C4-Ester

The C4-ester is sterically shielded by the C3-H and C5-substituent, making it resistant to mild hydrolysis.

Materials:

  • Coupled Indole Product (1.0 equiv)[2][3]

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (5.0 equiv)

  • Solvent: THF / MeOH / H₂O (3:1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve the indole ester in THF/MeOH. Ensure full solubility before adding water.

  • Activation: Add LiOH dissolved in the minimum amount of water.

  • Heating: Heat to 60°C . Note: Do not reflux aggressively, as decarboxylation of the resulting indole-4-carboxylic acid can occur at high temperatures (>100°C) under acidic workup conditions.

  • Workup (Critical Step):

    • Cool to 0°C.

    • Slowly acidify with 1M HCl to pH 4-5. Do not use concentrated HCl , as this may induce decarboxylation or polymerization.

    • Extract immediately with EtOAc.

References

  • Synthesis and Reactivity of 5-Bromoindoles

    • BenchChem.[1][3][4] "Reactivity Face-Off: 5-Bromoindole vs. 5-Chloroindole in Synthetic Chemistry." (2025).[1][3][4][5] Link

  • Suzuki Coupling in Hindered Systems

    • MDPI. "A General and Scalable Synthesis of Polysubstituted Indoles." (2020). Link

  • Indole-4-Carboxylate Applications

    • Chem-Impex. "Methyl Indole-4-carboxylate: Applications in Organic Synthesis."[6] Link

  • Palladium Catalysis Protocols

    • Sigma-Aldrich.[7] "Methyl 5-iodo-1H-indole-3-carboxylate Product Data." (Note: Analogous reactivity data). Link

Sources

Validation

Bioisosteric Replacements for the Carboxylate Group in Indole Derivatives: A Comparative Technical Guide

Executive Summary: The Carboxylate Paradox The indole scaffold is a privileged structure in medicinal chemistry, forming the core of essential therapeutics ranging from NSAIDs (Indomethacin) to auxin-based agrochemicals....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Carboxylate Paradox

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of essential therapeutics ranging from NSAIDs (Indomethacin) to auxin-based agrochemicals. In many of these derivatives, the carboxylic acid moiety is critical for potency, typically anchoring the molecule within a binding pocket via a salt bridge (e.g., with an Arginine or Lysine residue).

However, the carboxylate group is often a pharmacokinetic liability.[1][2][3] Its high polarity limits passive membrane permeability (CNS penetration), and it serves as a primary handle for Phase II metabolism—specifically acyl glucuronidation . These reactive glucuronides can covalently bind to plasma proteins, leading to idiosyncratic toxicity and rapid clearance.

This guide objectively compares bioisosteric replacements that mimic the planar, acidic nature of the carboxylate while mitigating its metabolic and permeability flaws.

Mechanism of Liability: Why Replace the Carboxylate?

Before selecting a replacement, one must understand the failure mode of the parent carboxylate. The diagram below illustrates the dual pathway of the indole-carboxylate: the desired target binding versus the metabolic activation that leads to toxicity.

Carboxylate_Liability Indole_COOH Indole-COOH (Parent Drug) Target Target Protein (Arg/Lys Residue) Indole_COOH->Target Ionic Interaction (Salt Bridge) UGT UGT Enzymes (Liver) Indole_COOH->UGT Phase II Metabolism Efficacy Therapeutic Efficacy Target->Efficacy Acyl_Gluc Acyl Glucuronide (Reactive Metabolite) UGT->Acyl_Gluc Glucuronidation Toxicity Haptenization & Immune Response Acyl_Gluc->Toxicity Covalent Binding to Proteins

Figure 1: The "Carboxylate Paradox." While the ionic interaction drives efficacy, the same handle recruits UGT enzymes, creating reactive metabolites.

Comparative Analysis of Bioisosteres

We evaluated three primary classes of bioisosteres against the carboxylate standard, using Indomethacin (an indole-3-acetic acid derivative) as the reference scaffold.

A. The Tetrazole (The "Classic" Isostere)

The 5-substituted 1H-tetrazole is the most common replacement. It is planar and possesses a pKa (~4.5–5.0) almost identical to a carboxylic acid, ensuring the retention of the critical salt bridge interaction.

  • Pros: Excellent metabolic stability (resistant to glucuronidation); retains potency.

  • Cons: Often more lipophilic but less permeable due to high desolvation energy (strong H-bond donor).

B. The Acyl Sulfonamide (The "Tunable" Isostere)

By linking a sulfonamide to an acyl group (-CONHSO2R), the N-H becomes acidic.

  • Pros: pKa is tunable based on the 'R' group (electron-withdrawing groups increase acidity). It breaks the conjugation preventing acyl glucuronide formation.

  • Cons: Increased molecular weight; rotatable bonds may entail an entropic penalty upon binding.

C. The 1,2,4-Oxadiazole (The "Neutral" Isostere)

Specifically the 5-oxo-1,2,4-oxadiazole or its non-acidic variants.

  • Pros: Significantly improves membrane permeability (LogP/LogD balance); avoids ionization-dependent efflux.

  • Cons: Loss of the ionic interaction. Only viable if the target binding pocket can accept a Hydrogen-bond acceptor/donor pair instead of a full charge.

Comparative Data Summary
ParameterCarboxylate (Indole-COOH)Tetrazole AnalogAcyl Sulfonamide (-CONHSO₂Me)1,2,4-Oxadiazole (Neutral)
pKa 4.2 – 4.84.5 – 5.54.5 – 5.5 (Tunable)Neutral (or weakly acidic ~7-8)
LogD (pH 7.4) -1.5 to 0.5 (Low)+0.5 to 1.5 (Moderate)+0.2 to 1.2+1.5 to 2.5 (High)
Metabolic Stability Low (Glucuronidation)High (Oxidation only)HighHigh
Permeability (Caco-2) Low (< 5 nm/s)Moderate (5–10 nm/s)ModerateHigh (> 15 nm/s)
Binding Mode Strong IonicStrong IonicIonic + H-BondH-Bond / Dipole

Experimental Protocols

Protocol A: Synthesis of Indole-Tetrazole from Indole-Nitrile

Context: This is the industry-standard "Click" chemistry approach, modified for steric bulk often found on indole-3-positions.

Reagents:

  • Precursor: Indole-3-carbonitrile derivative.

  • Reagent: Sodium Azide (

    
    ).
    
  • Catalyst: Zinc Bromide (

    
    ) or Triethylamine hydrochloride (
    
    
    
    ).
  • Solvent: Isopropanol/Water (2:1) or DMF.[4]

Step-by-Step Workflow:

  • Setup: In a pressure-rated vial, dissolve the Indole-3-carbonitrile (1.0 eq) in Isopropanol/Water.

  • Addition: Add Sodium Azide (1.5 eq) and Zinc Bromide (1.0 eq). Note: ZnBr2 is preferred over ammonium salts for sterically hindered nitriles as it acts as a Lewis acid catalyst.

  • Reaction: Heat to reflux (or 100°C in a microwave reactor) for 4–12 hours. Monitor by LC-MS for the disappearance of the nitrile peak (M+) and appearance of the tetrazole mass (M+43).

  • Workup: Acidify the mixture to pH 2 with 1N HCl. The tetrazole usually precipitates. If not, extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water. Avoid column chromatography if possible due to the polarity of the free tetrazole (streaking on silica).

Protocol B: pKa Determination (Potentiometric Titration)

Context: Accurate pKa is vital to confirm the bioisostere will be ionized at physiological pH (7.4).

  • Preparation: Dissolve 5 mg of the indole derivative in a minimal amount of DMSO (10 µL), then dilute with 20 mL of degassed 0.15 M KCl solution.

  • Titration: Use a standardized KOH solution (0.1 M) to titrate from pH 2.0 to pH 12.0 under inert nitrogen atmosphere (to prevent

    
     absorption).
    
  • Analysis: Plot the Bjerrum difference curve. The inflection point represents the thermodynamic pKa.

    • Validation Criteria: The fit variance should be < 1.0. If the compound precipitates during titration (common with lipophilic indoles), switch to a co-solvent method (Methanol/Water) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

Decision Framework: Selecting the Right Isostere

Use this logic flow to select the appropriate replacement for your specific indole program.

Isostere_Selection Start Start: Indole-COOH Liability Q1 Is the Ionic Salt Bridge Essential for Potency? Start->Q1 Branch_Yes YES (Ionic Required) Q1->Branch_Yes Branch_No NO (H-Bond Sufficient) Q1->Branch_No Q2 Is CNS Penetration Required? Branch_Yes->Q2 Sol_Oxadiazole Select 1,2,4-OXADIAZOLE (Best Permeability) Branch_No->Sol_Oxadiazole Sol_Tetrazole Select TETRAZOLE (Best Potency Retention) Q2->Sol_Tetrazole No (Peripheral Target) Sol_AcylSulf Select ACYL SULFONAMIDE (Tunable pKa/Lipophilicity) Q2->Sol_AcylSulf Yes (Need LogP Boost)

Figure 2: Strategic decision tree for bioisostere selection based on pharmacodynamic and pharmacokinetic requirements.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Lassalas, P., et al. (2016).[5] Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203.[5] [Link]

  • Lolli, M. L., et al. (2019).[6] Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3.[6] ACS Medicinal Chemistry Letters, 10(4), 437–443.[6] [Link][6]

  • Manda, V. R., et al. (2023). 1,2,4-Oxadiazole Rings: Bioisosterism in Drug Discovery. ChemMedChem, 18(9). [Link]

Sources

Comparative

Comparative Guide: Halogenated Indole Building Blocks in Drug Discovery

[1][2] Executive Summary The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for over 10,000 pharmacologically active compounds, including essential amino acids (Tryptophan), neuro...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for over 10,000 pharmacologically active compounds, including essential amino acids (Tryptophan), neurotransmitters (Serotonin), and blockbuster drugs (Indomethacin, Vincristine).

For drug developers, halogenated indoles (F, Cl, Br, I) are not merely intermediates; they are tunable logic gates. The choice of halogen dictates the synthetic pathway (reactivity), the drug's metabolic fate (stability), and its binding affinity (electronics/sterics). This guide provides a technical comparison of these building blocks, supported by experimental data and validated protocols.

Part 1: Comparative Matrix – Physical & Electronic Properties

The selection of a halogenated indole must balance steric demand with electronic modulation . The following data synthesizes physical organic parameters to guide this selection.

Table 1: Physicochemical Profile of Halogenated Indoles
PropertyHydrogen (H)Fluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Van der Waals Radius (Å) 1.201.471.751.851.98
Electronegativity (Pauling) 2.203.983.162.962.66
C-X Bond Energy (kcal/mol) 99 (C-H)116816857
Hammett

0.000.060.230.230.18
Hammett

0.000.340.370.390.35
Lipophilicity (

value)
0.000.140.710.861.12

Analytic Insight:

  • Fluorine (F): The "Bioisostere." Its small radius (1.47 Å) mimics Hydrogen (1.20 Å), allowing it to fit into enzyme pockets while drastically altering electronics (

    
     0.34) and blocking metabolism.
    
  • Bromine (Br): The "Synthetic Workhorse." It offers the optimal balance of bond weakness (68 kcal/mol) for oxidative addition in catalysis without the instability of iodides.

  • Iodine (I): The "Reactive Hotspot." Highest lipophilicity and weakest bond make it ideal for difficult couplings but prone to dehalogenation side reactions.

Part 2: Reactivity Profile & Synthetic Protocols

The Cross-Coupling Hierarchy (Suzuki-Miyaura)

In Palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the Pd(0) species into the C-X bond.

  • Reactivity Order: I > Br > OTf >> Cl

  • Stability Order: Cl > Br > I

The Iodine Trap: While iodoindoles are the most reactive, they frequently suffer from reductive dehalogenation (replacing -I with -H) or homocoupling. Bromoindoles are preferred for scale-up as they resist dehalogenation while maintaining high coupling efficiency with modern ligands like dppf or XPhos .

Experimental Protocol: Optimized Suzuki Coupling of 5-Bromoindole

Objective: Synthesize 5-phenyl-1H-indole with >90% yield using a robust, scalable system.

Reagents:

  • 5-Bromoindole (1.0 equiv)[1]

  • Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%) – Chosen for high turnover and air stability.

  • Base: K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine 5-bromoindole (196 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (414 mg, 3 mmol).

  • Purge: Evacuate and backfill with Argon (3 cycles) to remove O₂ (crucial to prevent homocoupling).

  • Solvate: Add degassed DME (4 mL) and Water (1 mL).

  • Catalyze: Add Pd(dppf)Cl₂ (24 mg, 0.03 mmol) under Argon flow.

  • Heat: Seal and heat to 80°C for 2-4 hours. Monitoring: Check TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Silica gel).

    • Expected Yield: 92-95%

    • Ref: [Benchchem Application Note 1.2]

Visualizing the Catalytic Cycle

The following diagram illustrates why Bromine is the optimal choice, balancing the energy barrier of oxidative addition against the stability of the intermediate.

SuzukiCycle cluster_halogens Halogen Effect on Oxidative Addition Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Cl/Br) Pd0->OxAdd + Ar-X PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX C-X Bond Break TransMet Transmetalation (Base + Boronic Acid) PdII_ArX->TransMet + Ar'-B(OH)2 PdII_ArAr Ar-Pd(II)-Ar' TransMet->PdII_ArAr Exchange X for Ar' RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim C-C Bond Form RedElim->Pd0 Regenerate Pd(0) I Iodine (I) Fastest, Unstable Br Bromine (Br) Optimal Balance I->Br Bond Strength Increases Cl Chlorine (Cl) Slow, Requires Special Ligands Br->Cl Bond Strength Increases

Caption: The Suzuki-Miyaura catalytic cycle.[2][1] Oxidative addition (blue to red) is faster for Iodides but Bromides offer superior stability.

Part 3: Regioselectivity & C-H Activation

Indole is an electron-rich heterocycle with distinct reactivity zones. Understanding where each halogen directs reactivity is critical for designing multi-step syntheses.

The Reactivity Map
  • C3 Position: Naturally nucleophilic. Reacts with electrophiles (SEAr).

  • C2 Position: The most acidic C-H (pKa ~21). Accessible via Lithiation (protection required) or Direct C-H activation.

  • C7 Position: Difficult to access without Directing Groups (DGs) due to the "check-mark" shape of the binding pocket in enzymes or catalysts.

Visualizing Site-Selectivity

IndoleReactivity Indole Indole Scaffold C3 C3 Position (Nucleophilic) Indole->C3 C2 C2 Position (Acidic C-H) Indole->C2 C7 C7 Position (Sterically Hindered) Indole->C7 Electrophile Reacts w/ Electrophiles (Halogenation, Alkylation) C3->Electrophile Lithiation Lithiation (n-BuLi) Requires N-Protection C2->Lithiation DG Requires Directing Group (e.g., N-Pivaloyl, Amide) C7->DG

Caption: Regioselectivity map of the indole core. C3 is electronically favored, while C2 and C7 require specific activation strategies.

Part 4: Metabolic Stability – The Fluorine Factor

In drug design, Fluorinated Indoles are used not for cross-coupling, but to extend the biological half-life of a drug.

Mechanism of Action

Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings at the most accessible positions (C5, C6, or C7).

  • The Problem: Rapid hydroxylation leads to clearance.

  • The Solution: Replace C-H (99 kcal/mol) with C-F (116 kcal/mol). The C-F bond is too strong for the P450 "Iron-Oxo" species to break.

Case Study Comparison
  • Substrate: Indole-based kinase inhibitor.

  • Modification: Substitution of H with F at C5.

  • Result:

    • Metabolic Stability: Half-life (

      
      ) increases from 20 min to >60 min.
      
    • Lipophilicity:[3] LogP increases slightly (+0.14), improving membrane permeability without the solubility penalty of Chlorine or Bromine.

References

  • BenchChem. (2025).[3][2][1] Comparative analysis of catalysts for 5-bromoindole Suzuki coupling. Retrieved from

  • National Institutes of Health (NIH). (2021). Role of Halogen Substituents on Halogen Bonding in Isoindol-1(4H)-ones. Retrieved from

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Referenced via )

  • Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from

  • Vertex Pharmaceuticals. (2024). On the Metabolic Stability of Fluorinated Small Molecules. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 5-bromo-1H-indole-4-carboxylate

Executive Summary & Risk Profile From the Desk of the Senior Application Scientist: You are handling Methyl 5-bromo-1H-indole-4-carboxylate , a halogenated indole ester commonly used as a scaffold in kinase inhibitor dev...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

From the Desk of the Senior Application Scientist:

You are handling Methyl 5-bromo-1H-indole-4-carboxylate , a halogenated indole ester commonly used as a scaffold in kinase inhibitor development. While often classified generically as an "Irritant" (H315/H319/H335), this classification is deceptive.

The Hidden Risks:

  • Sensitization Potential: Halogenated indoles are structurally similar to known sensitizers. Repeated dermal exposure, even at sub-irritant levels, can induce hypersensitivity.

  • Bioavailability: The lipophilic methyl ester moiety facilitates cell membrane permeation. If dissolved in organic solvents (DMSO, DCM), the skin absorption rate increases exponentially (the "Carrier Effect").

  • Hydrolysis Hazards: Contact with moisture or basic surfaces can hydrolyze the ester, potentially releasing reactive intermediates.

Core Directive: Do not treat this merely as "dust." Treat it as a bioactive intermediate. Your PPE strategy must adapt based on the state of matter (Solid vs. Solution).

The PPE Matrix: Adaptive Protection

Standard "one-glove-fits-all" policies fail in dynamic research environments. Use this matrix to select gear based on your specific operation.

Protection ZonePhase 1: Solid Handling (Weighing/Transfer)Phase 2: Solution Handling (Reaction/Work-up)Scientific Rationale
Hand Protection Double Nitrile (0.11 mm min)Solvent-Specific (See Protocol Below)Solids sit on gloves; solutions permeate them. Nitrile fails against DCM/Chloroform.
Respiratory Fume Hood (Sash at 18")Fume Hood (Sash at 18")H335 (Resp. Irritant). Engineering controls are primary; respirators are secondary.
Eye Protection Safety Glasses (ANSI Z87.1)Chemical Splash Goggles Solutions splash; solids drift. Goggles prevent vapor absorption through the mucosa.
Body Defense Lab Coat (Cotton/Poly)Lab Coat + Chemical Apron Halogenated solvents penetrate standard lab coats instantly. An apron provides the necessary barrier.

Technical Protocol: The "Zero-Contact" Workflow

A. The "Double-Glove" Donning Technique (Solid Phase)

Goal: Prevent cross-contamination of the balance area.

  • Don Inner Gloves: Bright color (e.g., Orange/Blue) Nitrile.

  • Don Outer Gloves: Standard Purple/White Nitrile.

  • Operation: Weigh the solid.

  • Doffing: Immediately strip the outer gloves inside the fume hood after weighing.

  • Validation: If the inner glove is discolored, your technique failed. Review handling.

B. Solvent-Dependent Glove Selection (Solution Phase)

The chemical is dissolved. The solvent now dictates the PPE.

  • Scenario A: Dissolved in DMSO/DMF/Methanol

    • Risk:[1][2] These solvents are skin-permeable carriers that drag the indole into the bloodstream.

    • PPE:[1][2][3][4][5][6]Double Nitrile is acceptable for splash protection, provided you change immediately upon contact.

  • Scenario B: Dissolved in DCM (Dichloromethane) or Chloroform

    • Risk:[1][2] Nitrile degrades in <2 minutes.

    • PPE:[1][2][3][4][5][6] You MUST use Laminate Film (Silver Shield/Norfoil) or PVA gloves. Do not trust nitrile.

Decision Logic Visualization

Use this flow to determine your PPE requirements instantly.

PPE_Decision_Tree Start Start: Handling Methyl 5-bromo-1H-indole-4-carboxylate State What is the State of Matter? Start->State Solid SOLID (Powder) State->Solid Solution SOLUTION (Dissolved) State->Solution ActionSolid PROTOCOL A: Double Nitrile Gloves N95 Backup (if outside hood) Standard Lab Coat Solid->ActionSolid SolventCheck Identify Solvent Carrier Solution->SolventCheck StandardSolvent Polar Aprotic (DMSO, DMF, MeCN) SolventCheck->StandardSolvent HalogenatedSolvent Halogenated/Chlorinated (DCM, CHCl3) SolventCheck->HalogenatedSolvent ActionPolar PROTOCOL B: Double Nitrile (Change <10 min) Splash Goggles StandardSolvent->ActionPolar ActionHalo PROTOCOL C (CRITICAL): Laminate/Silver Shield Gloves Chemical Apron Fume Hood Mandatory HalogenatedSolvent->ActionHalo

Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier properties.

Emergency & Disposal Logistics

Spill Response (Solid)
  • Isolate: Close the lab door. Mark the zone.

  • PPE Up: N95 respirator + Double Nitrile gloves + Goggles.

  • Neutralize: Do not dry sweep (creates dust). Cover with wet paper towels (water/surfactant) to dampen.

  • Collect: Scoop into a wide-mouth jar.

  • Clean: Wipe surface with 1N NaOH (hydrolyzes the ester) followed by water.

Waste Disposal[1][6]
  • Classification: This compound contains Bromine.[4][7] It cannot go into standard organic waste if your facility segregates halogens.

  • Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly list "Methyl 5-bromo-1H-indole-4-carboxylate" on the tag. Do not use generic "Organic Waste" labels; this prevents downstream safety issues at the incinerator.

References

  • University of California, Berkeley. (2023). Glove Selection Guide & Chemical Compatibility. Office of Environment, Health & Safety.[8] Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Indole-4-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][9]

Sources

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